AZD0424
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[2-[4-[(6-chloro-[1,3]dioxolo[4,5-b]pyridin-7-yl)amino]-5-propan-2-yloxyquinazolin-7-yl]oxyethyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN6O5/c1-15(2)37-20-11-17(34-9-8-31-4-6-32(7-5-31)16(3)33)10-19-21(20)24(29-13-28-19)30-22-18(26)12-27-25-23(22)35-14-36-25/h10-13,15H,4-9,14H2,1-3H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWATCATLSSVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC2=C1C(=NC=N2)NC3=C4C(=NC=C3Cl)OCO4)OCCN5CCN(CC5)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692054-06-1 | |
| Record name | AZD-0424 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692054061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-0424 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-0424 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642PS51324 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD0424: An In-Depth Technical Guide on the Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of AZD0424, a potent inhibitor of SRC and ABL kinases, in the context of cancer cell biology. The information presented is collated from key research findings to support further investigation and drug development efforts.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that exerts its anti-cancer effects primarily through the inhibition of non-receptor tyrosine kinases, SRC and ABL.[1] SRC kinase is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and is frequently overactivated in various cancers, playing a significant role in cell proliferation, survival, migration, and invasion.[1]
This compound potently inhibits the phosphorylation of SRC at tyrosine-419, a key activation site.[1][2] This inhibition has been demonstrated in numerous cancer cell lines with an IC50 of approximately 100 nM.[1][2] While potent in its on-target activity, as a single agent, this compound induces a G1 cell cycle arrest rather than apoptosis, leading to modest inhibition of cell viability in only a subset of cancer cell lines.[1][2]
Synergistic Anti-Tumor Activity with MEK Inhibitors
A key finding in the preclinical evaluation of this compound is its synergistic activity when combined with MEK inhibitors, such as trametinib and AZD6244.[1][2] This is particularly relevant in the context of KRAS-mutant colorectal cancer cells.
Treatment of KRAS-mutant colorectal cancer cell lines with MEK inhibitors leads to a compensatory activation of SRC signaling.[1][2] this compound effectively abrogates this feedback activation. The combination of this compound and a MEK inhibitor results in a more profound anti-proliferative effect and synergistic inhibition of cell viability.[1] This synergistic effect is attributed to the dual blockade of parallel signaling pathways and the mitigation of compensatory feedback loops involving EGFR and FAK.[1][2]
Signaling Pathway Diagrams
References
- 1. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining MEK and SRC inhibitors for treatment of colorectal cancer demonstrate increased efficacy in vitro but not in vivo - PMC [pmc.ncbi.nlm.nih.gov]
AZD0424: A Technical Deep Dive into Src and Abl Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms, preclinical and clinical data, and experimental methodologies related to AZD0424, a potent, orally bioavailable small molecule inhibitor of both Src and Abl tyrosine kinases.[1] This document provides a comprehensive overview for researchers and professionals involved in oncology drug development.
Core Mechanism of Action
This compound exerts its antineoplastic activity by selectively targeting and inhibiting the kinase activity of both Src and Abl.[1] These non-receptor tyrosine kinases are critical components of intracellular signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[2] In many human cancers, including those of the colon, lung, breast, and pancreas, Src and Abl kinases are often upregulated or constitutively active, contributing to tumor growth and metastasis.[2][3] By inhibiting these kinases, this compound aims to disrupt these oncogenic signaling cascades.[3]
Quantitative Preclinical Data
The preclinical activity of this compound has been evaluated across a range of cancer cell lines, both as a single agent and in combination therapies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase Inhibitory Potency
| Kinase Target | IC50 (nM) | Reference |
| Src | ~4 | [2][4] |
| Abl | Not specified |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Cellular Effect | EC50 (µM) | Additional Notes | Reference |
| LS174t | Colorectal | Inhibition of proliferation | < 1 | Most sensitive cell line tested in the panel. | [4] |
| Various (11 out of 16) | Breast, Prostate, Colorectal | Inhibition of proliferation | > 5 | Majority of cell lines tested were not sensitive to single-agent this compound. | [4] |
| Multiple Cancer Cell Lines | Various | Inhibition of Src phosphorylation (Tyr419) | ~0.1 | Potent inhibition of the direct target in a cellular context. | [4][5] |
| HCT116 | Colorectal | G1 cell cycle arrest | Not specified | This compound does not induce apoptosis as a single agent. | [4] |
| DLD1 | Colorectal | G1 cell cycle arrest | Not specified | This compound does not induce apoptosis as a single agent. | [4] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| HCT116 (Colorectal) | This compound alone | No effect on tumor growth | [4] |
| HCT116 (Colorectal) | Trametinib (MEK inhibitor) + this compound | Significant reduction in tumor growth compared to trametinib alone | [4] |
| DLD1 (Colorectal) | This compound alone or in combination with trametinib | Resistant to treatment | [4] |
Clinical Data: Phase I Study in Advanced Solid Tumors
A first-in-human, phase Ia dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and anti-tumor activity of this compound in patients with advanced solid tumors.
Table 4: Summary of Phase I Clinical Trial of this compound
| Parameter | Finding | Reference |
| Patient Population | 43 patients with advanced solid tumors (colorectal, lung, pancreas, etc.) | [6] |
| Dosing | Once-daily oral doses ranging from 5 mg to 150 mg; 40 mg bi-daily | [7] |
| Safety and Tolerability | Most common adverse events: nausea, fatigue, anorexia, alopecia. Grade 3-5 adverse events were more frequent at doses above 60 mg per day. | [7] |
| Pharmacokinetics | Cmax and AUC increased linearly with dose. Mean half-life (t1/2) was 8.4 ± 2.8 hours. | [7] |
| Pharmacodynamics | Clear evidence of Src target inhibition at doses ≥ 20 mg per day. | [7] |
| Clinical Activity | No objective responses observed. Stable disease for ≥ 6 weeks was achieved in 7 patients (17.1%). | [7] |
| Conclusion | This compound as a monotherapy showed no evidence of efficacy in advanced solid tumors, despite clear pharmacodynamic effects. | [7] |
Signaling Pathways and Experimental Workflows
Src and Abl Signaling Pathways Inhibition by this compound
The following diagram illustrates the central role of Src and Abl in cancer cell signaling and the inhibitory effect of this compound.
Caption: Inhibition of Src and Abl signaling pathways by this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the effects of a kinase inhibitor like this compound.
Caption: A generalized experimental workflow for evaluating this compound.
Detailed Experimental Protocols
While specific, detailed protocols are proprietary to the conducting laboratories, the following sections outline the general methodologies for key experiments cited in the research of this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified Src and Abl kinases (IC50).
-
General Protocol:
-
Purified recombinant human Src or Abl kinase is incubated in a reaction buffer containing a specific peptide substrate and ATP.
-
A range of concentrations of this compound is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
The percentage of kinase inhibition is calculated for each this compound concentration relative to a vehicle control (e.g., DMSO).
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assay
-
Objective: To measure the effect of this compound on the proliferation and viability of cancer cell lines.
-
General Protocol (using a luminescence-based assay like CellTiter-Glo®):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound or vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well.
-
After a short incubation to stabilize the luminescent signal, the luminescence is read using a plate reader.
-
The data is normalized to the vehicle-treated cells, and the EC50 (effective concentration to inhibit 50% of cell growth) is calculated.
-
Western Blotting for Phosphoprotein Analysis
-
Objective: To assess the effect of this compound on the phosphorylation status of downstream targets of Src and Abl.
-
General Protocol:
-
Cancer cells are treated with various concentrations of this compound for a specific duration.
-
The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
The total protein concentration of the lysates is determined (e.g., using a BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src Tyr419, anti-phospho-STAT5 Tyr694) and a loading control (e.g., GAPDH, β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified and normalized to the loading control to determine the relative change in protein phosphorylation.
-
Reverse Phase Protein Array (RPPA)
-
Objective: To perform a high-throughput analysis of changes in the expression and phosphorylation of a large number of proteins in response to this compound treatment.
-
General Protocol:
-
Cell lysates are prepared from cells treated with this compound and control conditions.
-
The protein concentration of each lysate is precisely determined and normalized.
-
The lysates are serially diluted and spotted onto nitrocellulose-coated slides using a robotic arrayer, creating a micro-array where each spot represents a specific sample dilution.
-
Each slide (array) is then incubated with a specific primary antibody that recognizes a single target protein (e.g., total EGFR, phospho-PLCγ).
-
A labeled secondary antibody is used to detect the primary antibody.
-
The signal intensity of each spot is captured using a scanner.
-
The data is analyzed to determine the relative abundance of each protein or phosphoprotein across the different treatment conditions.
-
Conclusion
This compound is a potent dual inhibitor of Src and Abl kinases with demonstrated preclinical activity in inhibiting Src phosphorylation and the proliferation of a subset of cancer cell lines.[4][5] While it showed a clear pharmacodynamic effect in a phase I clinical trial, it did not demonstrate efficacy as a monotherapy in advanced solid tumors.[7] Preclinical studies suggest that the therapeutic potential of this compound may be realized in combination with other targeted agents, such as MEK inhibitors, particularly in cancers with specific molecular profiles like KRAS mutations.[4][5] Further research is warranted to identify predictive biomarkers and optimal combination strategies to leverage the on-target effects of this compound for cancer therapy.
References
- 1. Facebook [cancer.gov]
- 2. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD0424: A Technical Guide for Cell Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0424 is a potent and orally bioavailable small-molecule inhibitor of Src family kinases (SFKs) and ABL1 kinase.[1][2] Its high selectivity and well-characterized mechanism of action make it an invaluable research tool for dissecting the complex roles of Src signaling in various cellular processes, particularly in the context of cancer biology. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Src and ABL kinases.[1] The primary mechanism of action in inhibiting Src signaling is through the prevention of autophosphorylation at tyrosine 419 (Tyr419) within the activation loop of the kinase domain.[1][3] This inhibition of Src phosphorylation leads to the downregulation of numerous downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion.[1][2]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity from in vitro and cell-based assays.
| Parameter | Target | Value | Reference(s) |
| In Vitro Kinase IC50 | Src | ~4 nM | [1] |
| ABL1 | Potent | [2] | |
| Yes | Potent | [4] | |
| Lck | Potent | [4] | |
| Cellular EC50 | pSrc (Y419) | ~100 nM | [1][3] |
| Cell Line | Cancer Type | EC50 (Cell Viability) | Reference(s) |
| LS174t | Colorectal Cancer | < 1 µM | |
| HCT116 | Colorectal Cancer | > 5 µM | [1] |
| DLD1 | Colorectal Cancer | > 5 µM | [1] |
| HCC1954 | Breast Cancer | ~3 µM | [1] |
Signaling Pathways Modulated by this compound
This compound's inhibition of Src kinase activity has a cascading effect on multiple downstream signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.
Core this compound Mechanism of Action on Src Signaling
Caption: this compound inhibits Src autophosphorylation, blocking downstream signaling.
Compensatory Src Activation and Synergistic Inhibition with MEK Inhibitors
In certain contexts, such as in KRAS-mutant colorectal cancer, inhibition of the MEK/ERK pathway can lead to a compensatory activation of Src. This compound can abrogate this feedback loop, leading to a synergistic anti-tumor effect when combined with MEK inhibitors.[1][3]
References
- 1. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Rise and Repurposing of AZD0424: A Src/Abl Kinase Inhibitor's Journey
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and preclinical and clinical evaluation of AZD0424, a potent oral inhibitor of Src and Abl kinases. Initially developed by AstraZeneca for cancer therapy, its trajectory highlights key aspects of modern drug development, from initial promise to clinical challenges and eventual repositioning as a valuable research tool.
Executive Summary
This compound is a small molecule tyrosine kinase inhibitor that potently targets both Abl and Src kinases.[1] Originally developed by AstraZeneca, it entered a Phase I clinical trial in collaboration with Cancer Research UK for the treatment of advanced solid tumors.[2] While the trial demonstrated target engagement, this compound showed a lack of efficacy as a monotherapy, leading to the discontinuation of its clinical development for this indication.[3] Subsequent preclinical research has explored its potential in combination therapies, particularly with MEK inhibitors in colorectal cancer models, where it has shown synergistic effects.[4][5] Though not pursued further for clinical use in oncology, this compound is now available as a research tool, offering a well-characterized inhibitor for studying Src and Abl signaling pathways.[2]
Mechanism of Action
This compound is an ATP-competitive inhibitor of the non-receptor tyrosine kinases Src and Abl. These kinases are key components of intracellular signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[6] In many cancers, Src and Abl are overexpressed or hyperactivated, contributing to tumor growth and metastasis.[4] this compound binds to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades.
dot
Caption: this compound inhibits Src and Abl kinases, blocking downstream signaling.
Preclinical Development
In Vitro Activity
This compound demonstrated potent inhibition of Src kinase activity in biochemical assays. In cellular assays, it effectively inhibited the phosphorylation of Src at tyrosine 419, a marker of its activation.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Src Kinase IC50 | ~4 nM | In vitro kinase assay | [4] |
| Cellular p-Src (Y419) IC50 | ~100 nM | Various cancer cell lines | [4] |
| HCT116 Cell Viability EC50 | > 5 µM | 72h treatment | [4] |
| DLD1 Cell Viability EC50 | > 5 µM | 72h treatment | [4] |
| LS174t Cell Viability EC50 | < 1 µM | 72h treatment | [4] |
In Vivo Studies
In a preclinical xenograft model using HCT116 colorectal cancer cells, this compound as a single agent did not significantly inhibit tumor growth. However, when combined with the MEK inhibitor trametinib, a significant reduction in tumor growth was observed compared to trametinib alone.[4]
| Treatment Group | Dosing | Tumor Growth Outcome | Reference |
| Vehicle Control | N/A | Uninhibited tumor growth | [4] |
| This compound | 50 mg/kg, daily oral gavage | No significant effect on tumor growth | [4] |
| Trametinib | 0.3 mg/kg, daily oral gavage | Inhibition of tumor growth | [4] |
| This compound + Trametinib | 50 mg/kg + 0.3 mg/kg, daily oral gavage | Significant reduction in tumor growth vs. Trametinib alone | [4] |
dot
References
- 1. US11510920B2 - Compositions and methods for treating EZH2-mediated cancer - Google Patents [patents.google.com]
- 2. An insight into the drug development process: this compound - Ximbio [ximbio.com]
- 3. AZD-0424 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD0424: A Potential Therapeutic Avenue for Neurodegenerative Disease
An In-depth Technical Guide on the Preclinical Rationale and Investigational Framework
For Researchers, Scientists, and Drug Development Professionals
This document outlines the scientific rationale and a potential preclinical research framework for investigating the utility of AZD0424, a potent Src/Abl kinase inhibitor, in the context of neurodegenerative diseases. While this compound has been primarily evaluated in oncology, a compelling body of evidence surrounding its molecular targets, Src and Abl kinases, suggests a plausible and intriguing application in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Introduction to this compound
This compound is an orally bioavailable small molecule that acts as a dual inhibitor of Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog 1 (Abl1) kinase.[1][2] Developed initially for cancer therapy, its mechanism of action involves the modulation of signaling pathways that are crucial for cell growth, proliferation, and motility.[1] The rationale for exploring this compound in neurodegenerative disease stems from the growing understanding of the pathological roles of Src and Abl kinases in neuronal dysfunction and death.
Core Mechanism of Action and Rationale in Neurodegenerative Disease
The primary molecular targets of this compound are the non-receptor tyrosine kinases, Src and Abl.[1] In the central nervous system, these kinases are implicated in key pathological processes underlying several neurodegenerative diseases.
Role of Src Family Kinases in Alzheimer's Disease
Src family kinases, particularly Fyn, are increasingly recognized as pivotal players in the pathogenesis of Alzheimer's disease.[3][4] Elevated levels and activity of Src kinases have been observed in the brains of Alzheimer's patients.[5][6] Fyn kinase has been shown to interact with and phosphorylate the microtubule-associated protein Tau at tyrosine 18.[7][8] This phosphorylation event is believed to contribute to the detachment of Tau from microtubules, leading to its aggregation into neurofibrillary tangles (NFTs), a hallmark pathology of Alzheimer's disease.[5][9]
Furthermore, Src kinases are involved in the regulation of N-methyl-D-aspartate (NMDA) receptor function.[10] Overactivation of these receptors by excitotoxic stimuli, a process implicated in neuronal cell death in Alzheimer's, can be modulated by Src kinase activity.[11] Inhibition of Src has also been demonstrated to attenuate the inflammatory response of microglia, the resident immune cells of the brain, to amyloid-beta (Aβ) plaques.[12]
Role of Abl Kinase in Parkinson's Disease
In Parkinson's disease, the non-receptor tyrosine kinase c-Abl has been identified as a critical mediator of pathogenesis.[13][14] Oxidative stress, a key factor in the demise of dopaminergic neurons in Parkinson's, leads to the activation of c-Abl.[13] Activated c-Abl, in turn, phosphorylates α-synuclein at tyrosine 39.[15][16] This phosphorylation event promotes the aggregation of α-synuclein into Lewy bodies, the pathological hallmark of Parkinson's disease, and impairs its clearance through autophagy.[13][15]
Furthermore, c-Abl phosphorylates Parkin, an E3 ubiquitin ligase with neuroprotective functions.[13] This phosphorylation inhibits Parkin's activity, leading to the accumulation of its substrates and contributing to neuronal cell death.[17] Therefore, inhibition of c-Abl presents a promising therapeutic strategy to mitigate multiple pathological cascades in Parkinson's disease.[18][19]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, primarily derived from preclinical and clinical studies in oncology.
| Parameter | Value | Context | Source |
| In Vitro Kinase Inhibition (IC50) | |||
| Src (pY419) | ~100 nM | Inhibition of Src phosphorylation in cancer cell lines. | [20][21][22] |
| Clinical Pharmacokinetics (Phase I) | |||
| Half-life (t1/2) | 8.4 ± 2.8 hours | In patients with advanced solid tumors. | [23] |
| Target Inhibition | Doses ≥ 20 mg/day | Showed clear evidence of Src target inhibition in patients. | [23] |
| Safety and Tolerability (Phase I) | |||
| Common Adverse Events | Nausea, fatigue, anorexia, alopecia | Observed in patients with advanced solid tumors. | [23] |
Proposed Preclinical Experimental Protocols
To rigorously evaluate the potential of this compound in neurodegenerative diseases, a series of in vitro and in vivo experiments are proposed.
In Vitro Proof-of-Concept Studies
-
Cell Line: Human neuroblastoma SH-SY5Y cells will be cultured in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[16][17] Cells will be maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Aβ Oligomers: Lyophilized Aβ1-42 peptide will be dissolved in hexafluoroisopropanol (HFIP), dried to a film, and then resuspended in DMSO.[23] Oligomers will be formed by dilution in cell culture medium and incubation at 4°C.
-
α-Synuclein Pre-formed Fibrils (PFFs): Recombinant α-synuclein monomer will be incubated in phosphate-buffered saline (PBS) with continuous shaking to form fibrils.[12][15] The fibrils will be sonicated to generate shorter seeds for cellular experiments.
-
Treatment: SH-SY5Y cells or primary neurons will be treated with Aβ oligomers or α-synuclein PFFs in the presence or absence of varying concentrations of this compound.
-
Western Blotting: Cell lysates will be subjected to SDS-PAGE and transferred to a nitrocellulose membrane. Membranes will be probed with primary antibodies against total and phosphorylated forms of Tau (pY18) and α-synuclein (pY39), as well as Parkin.[10][24]
-
Cell Viability Assays: Cell viability will be assessed using the MTT assay, which measures mitochondrial activity, or a live/dead cell staining kit.[25][26][27]
In Vivo Efficacy Studies in Animal Models
-
Alzheimer's Disease Model: Transgenic mouse models such as the 5xFAD, which develops amyloid plaques and gliosis, will be used.
-
Parkinson's Disease Model: A model will be generated by stereotactic injection of α-synuclein PFFs into the striatum of wild-type mice, which induces progressive α-synuclein pathology and dopaminergic neuron loss.
-
Morris Water Maze (for Alzheimer's model): To assess spatial learning and memory, mice will be trained to find a hidden platform in a circular pool of water.[1][8][21]
-
Rotarod Test (for Parkinson's model): To evaluate motor coordination and balance, mice will be placed on a rotating rod, and the latency to fall will be measured.[19][20][28]
-
Immunohistochemistry: Brain sections will be stained with antibodies against Aβ, phosphorylated Tau, α-synuclein, and markers for microglia and astrocytes to assess pathology and neuroinflammation.[9][13][18]
Conclusion
The dual Src/Abl kinase inhibitor this compound presents a novel and compelling candidate for therapeutic intervention in neurodegenerative diseases. Its mechanism of action directly targets key pathological pathways in both Alzheimer's and Parkinson's diseases. The proposed preclinical research framework provides a comprehensive approach to systematically evaluate the potential of this compound, with the ultimate goal of translating these findings into clinical applications for these devastating disorders. A critical next step will be to determine the brain penetrance of this compound to ascertain its suitability for CNS indications.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Stable Amyloid-β Oligomers Without Perturbative Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Immunohistochemistry (IHC) protocol [hellobio.com]
- 7. Generation of Alpha-Synuclein Preformed Fibrils from Monomers and Use In Vivo [jove.com]
- 8. mmpc.org [mmpc.org]
- 9. IHC Protocol for Free Floating Brain Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. 2.5. Western blot for phosphorylated Tau [bio-protocol.org]
- 11. Rotarod-Test for Mice [protocols.io]
- 12. Preparation of fibrils and Quality control [protocols.io]
- 13. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 14. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 15. michaeljfox.org [michaeljfox.org]
- 16. SH-SY5Y culturing [protocols.io]
- 17. accegen.com [accegen.com]
- 18. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 20. MPD: JaxCC1: project protocol [phenome.jax.org]
- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 25. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 27. neuroproof.com [neuroproof.com]
- 28. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
Preclinical Profile of AZD0424: A SRC/ABL Inhibitor in Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AZD0424 is an orally bioavailable small molecule that acts as a potent inhibitor of both SRC and ABL tyrosine kinases.[1] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, invasion, and metabolism. In many cancer cells, these pathways are upregulated, making SRC and ABL attractive targets for anticancer therapies.[1][2] Preclinical studies have explored the activity of this compound as a monotherapy and in combination with other targeted agents in various solid tumor models. This guide provides a comprehensive overview of the key preclinical findings, detailing experimental methodologies and presenting quantitative data for comparative analysis.
Mechanism of Action
This compound exerts its antitumor effect by selectively inhibiting the kinase activity of SRC and ABL.[1] The non-receptor tyrosine kinase SRC is a key regulator of multiple cellular signaling processes.[3] By inhibiting SRC, this compound can disrupt these downstream pathways, leading to an inhibition of tumor cell proliferation and metastasis.[1] Preclinical evidence demonstrates that this compound potently inhibits the phosphorylation of SRC at tyrosine-419, a marker of its activation, with a cellular EC50 of approximately 100 nM.[4]
In Vitro Efficacy
The in vitro activity of this compound has been evaluated across a panel of cancer cell lines, demonstrating a range of sensitivities. While potent inhibition of SRC phosphorylation is observed broadly, the effect on cell viability is more varied.[3]
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | IC50 / EC50 | Citation |
| Multiple Cancer Cell Lines | Various | SRC Phosphorylation (Tyr419) | ~100 nM | [3][4] |
| LS174t | Colorectal | Cell Viability | < 1 µM | [4] |
| 11 out of 16 Cell Lines Tested | Various | Cell Viability | > 5 µM | [4] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Experimental Protocols
Cell Viability Assays: Standard cell viability assays, such as those using tetrazolium-based reagents (e.g., MTT, WST) or ATP-based luminescence (e.g., CellTiter-Glo), were likely employed to determine the EC50 values for cell viability. In these assays, cancer cell lines are seeded in multi-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). The viability is then measured, and the data are normalized to untreated controls to calculate the EC50 values.
Western Blotting for SRC Phosphorylation: To determine the cellular EC50 for SRC inhibition, cancer cells are treated with varying concentrations of this compound for a defined time. Whole-cell lysates are then prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated SRC (Tyr419) and total SRC, followed by incubation with corresponding secondary antibodies. The signal is detected using chemiluminescence, and the band intensities are quantified to determine the concentration of this compound that results in a 50% reduction in SRC phosphorylation.[4]
In Vivo Efficacy
In vivo studies using xenograft models have been conducted to assess the antitumor activity of this compound. As a monotherapy, this compound has shown limited efficacy in inhibiting tumor growth in some models.[4] However, its potential is more pronounced when used in combination with other targeted therapies, such as MEK inhibitors.[3][5]
Table 2: In Vivo Activity of this compound in Xenograft Models
| Tumor Model | Treatment | Effect on Tumor Growth | Citation |
| HCT116 (Colorectal) | This compound alone | No significant effect | [4] |
| DLD1 (Colorectal) | This compound alone | No significant effect | [4] |
| HCT116 (Colorectal) | This compound + Trametinib (MEK inhibitor) | Significant reduction compared to trametinib alone | [3][4][5] |
| DLD1 (Colorectal) | This compound + Trametinib (MEK inhibitor) | No significant effect | [4][5] |
Experimental Protocols
Xenograft Tumor Models: Human cancer cell lines (e.g., HCT116, DLD1) are injected subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is typically administered orally.[2] Tumor volumes are measured regularly using calipers. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess target inhibition.[5]
Combination Therapy and Signaling Pathways
A key finding from preclinical studies is the synergistic effect of this compound with MEK inhibitors in certain KRAS-mutant colorectal cancer models.[3][6] Treatment with MEK inhibitors like trametinib can lead to a compensatory activation of SRC, which can be abrogated by this compound.[3][6] This combination therapy has been shown to reduce compensatory activation of EGFR and FAK, leading to synergistic inhibition of cell viability.[3]
Signaling Pathway Diagrams
Caption: Compensatory SRC activation upon MEK inhibition and the point of intervention for this compound.
Experimental Protocols
Reverse Phase Protein Array (RPPA): RPPA is a high-throughput antibody-based technique used to measure the abundance of specific proteins and phosphoproteins in cell lysates.[3] Cell lysates from treated and untreated cells are prepared and printed onto nitrocellulose-coated slides in a serial dilution. Each slide is then incubated with a specific primary antibody, followed by a detection antibody and signal amplification. The signal intensities are quantified to provide a profile of protein expression and phosphorylation changes in response to drug treatment, revealing insights into the signaling pathways affected.[4]
Clinical Context and Future Directions
While preclinical data, particularly in combination strategies, showed promise, a Phase I clinical trial of this compound as a monotherapy in patients with advanced solid tumors did not demonstrate clinical efficacy, with no objective responses observed.[7][8] The most common treatment-related adverse events were nausea, fatigue, anorexia, and alopecia.[7] Despite the lack of single-agent activity, the preclinical rationale for combining this compound with other agents, such as MEK inhibitors, to overcome resistance mechanisms remains an area of interest.[3][6] Future research may focus on identifying predictive biomarkers to select patient populations most likely to benefit from SRC inhibition in a combination setting.
References
- 1. Facebook [cancer.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
Investigating the Role of Src/Abl Pathways with AZD0424: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0424 is an orally bioavailable small molecule that potently and selectively inhibits the activity of both Src and Abl non-receptor tyrosine kinases.[1][2] These kinases are crucial components of intracellular signaling pathways that regulate a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src and Abl signaling is a frequent event in a variety of human cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical and clinical investigation of this compound, with a focus on its role in modulating Src/Abl pathways. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows to support further research and development in this area.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Src and Abl kinases.[2] By binding to the ATP-binding pocket of these enzymes, this compound prevents the transfer of phosphate from ATP to their protein substrates, thereby blocking downstream signaling. A key pharmacodynamic marker of this compound activity is the inhibition of Src autophosphorylation at tyrosine 419 (Tyr419), a critical step for its full activation.[1][3] Preclinical studies have demonstrated that this compound potently inhibits the phosphorylation of Src at this site in various cancer cell lines.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Src Kinase IC50 | ~4 nM | In vitro kinase assay | [1] |
| Cellular EC50 for Src Inhibition (p-Src Tyr419) | ~100 nM | Breast cancer cell lines | [1] |
| Cell Viability EC50 | > 5 µM | Majority of 16 cancer cell lines tested | [1] |
| Cell Viability EC50 (LS174t) | < 1 µM | Colorectal cancer cell line | [1] |
| Cell Viability EC50 (DLD1) | More sensitive than HCT116 | Colorectal cancer cell lines | [1] |
| Cell Viability EC50 (HCT116) | Less sensitive than DLD1 | Colorectal cancer cell lines | [1] |
Table 2: Clinical Trial Data for this compound Monotherapy (NCT01668550)
| Parameter | Result | Patient Population | Reference |
| Number of Patients | 41 | Advanced solid tumors | [4][5] |
| Dosing | 5 mg to 150 mg once-daily; 40 mg bi-daily | - | [4] |
| Objective Response Rate | 0% | - | [4][5] |
| Stable Disease (≥ 6 weeks) | 17.1% (7 patients) | - | [4][5] |
| Mean Time to Progression | ~42 days | - | [5] |
| Most Common Adverse Events | Nausea, fatigue, anorexia, alopecia | - | [4] |
| Pharmacodynamic Effect | Clear Src target inhibition at doses ≥ 20 mg/day | - | [4] |
Signaling Pathways and Experimental Workflows
Src/Abl Signaling Pathway
The following diagram illustrates a simplified overview of the Src and Abl signaling pathways, highlighting their roles in cancer-related cellular processes.
Caption: Simplified diagram of Src/Abl signaling pathways in cancer.
Experimental Workflow for Investigating this compound
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a kinase inhibitor like this compound.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Compensatory Activation of Src with MEK Inhibition
A key finding from preclinical research is the compensatory activation of Src signaling in response to the inhibition of the MAPK pathway by MEK inhibitors. This provides a strong rationale for the combination of this compound with MEK inhibitors.
Caption: Compensatory Src activation upon MEK inhibition and rationale for combination therapy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound.
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Src and Abl kinases.
Materials:
-
Recombinant human Src or Abl kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the kinase and peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the assay.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT/MTS)
Objective: To determine the effect of this compound on the viability of cancer cell lines and calculate the EC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the EC50 value.
Western Blot for Src Phosphorylation
Objective: To assess the inhibitory effect of this compound on Src phosphorylation at Tyr419 in cancer cell lines.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr419) and anti-total Src
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr419) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Src to confirm equal loading.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cell lines.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Treat cells with different concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI/RNase staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Reverse Phase Protein Array (RPPA)
Objective: To perform a high-throughput analysis of changes in protein expression and phosphorylation in response to this compound treatment.
Procedure:
-
Lysate Preparation: Treat cells with this compound and prepare lysates as for Western blotting, ensuring the inclusion of protease and phosphatase inhibitors. Determine protein concentration.
-
Serial Dilution: Prepare serial dilutions of each lysate.
-
Array Printing: Print the diluted lysates onto nitrocellulose-coated slides using a robotic arrayer.
-
Immunostaining: Incubate each array (slide) with a specific primary antibody against a protein or phosphoprotein of interest.
-
Secondary Antibody and Detection: Use a labeled secondary antibody and a signal amplification system to generate a detectable signal (e.g., fluorescent or colorimetric).
-
Scanning and Analysis: Scan the slides and quantify the signal intensity for each spot.
-
Data Normalization and Analysis: Normalize the data and perform statistical analysis to identify significant changes in protein levels or phosphorylation in response to this compound.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination, in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound and other test agents (e.g., trametinib) formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, trametinib alone, this compound + trametinib).
-
Administer the treatments according to the planned schedule and dosage.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Immunohistochemistry (IHC) for Phosphorylated Src
Objective: To detect the level of phosphorylated Src in tumor tissues from in vivo studies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide for quenching endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against phospho-Src (Tyr419)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform heat-induced antigen retrieval.
-
Quench endogenous peroxidase activity.
-
Block non-specific binding sites with blocking solution.
-
Incubate with the primary antibody against phospho-Src (Tyr419).
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Examine the slides under a microscope and score the staining intensity and percentage of positive cells.
Conclusion
This compound is a potent inhibitor of Src and Abl kinases that has been extensively characterized in preclinical models. While it showed limited efficacy as a monotherapy in clinical trials for advanced solid tumors, the preclinical data strongly support its investigation in combination with other targeted agents, particularly MEK inhibitors, in cancers with specific molecular profiles such as KRAS mutations. The detailed protocols and data presented in this guide are intended to facilitate further research into the role of Src/Abl pathways in cancer and the potential therapeutic applications of inhibitors like this compound.
References
- 1. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
Methodological & Application
AZD0424 In Vitro Experimental Protocols: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the in vitro evaluation of AZD0424, a potent, orally bioavailable small molecule inhibitor of Src and Abl tyrosine kinases.
Introduction
This compound is a selective inhibitor of both Src and Abl kinases, which are key regulators of various cellular processes, including cell growth, proliferation, invasion, and metabolism.[1][2] Dysregulation of these signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has been investigated in preclinical models and has demonstrated the ability to inhibit the growth of cancer cells.[1] This document outlines detailed protocols for key in vitro assays to assess the activity and mechanism of action of this compound in a laboratory setting.
Mechanism of Action
This compound exerts its biological effects by targeting the ATP-binding sites of Src and Abl kinases, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways. A key event in Src activation is the phosphorylation of tyrosine 419 (Tyr419).[1][3] this compound potently inhibits this phosphorylation event, leading to a blockade of Src-mediated signaling.[1][3] This inhibition can result in a G1 cell cycle arrest in susceptible cancer cell lines.[3][4]
Quantitative Data Summary
The following table summarizes the key in vitro potency and efficacy parameters of this compound from published studies.
| Parameter | Value | Cell Line/System | Reference |
| Src Kinase Inhibition (IC50) | ~4 nM | In vitro kinase assay | [1] |
| Src Phosphorylation (Tyr419) Inhibition (IC50) | ~100 nM | Various cancer cell lines | [3][4] |
| Cellular EC50 for Src Inhibition | ~100 nM | Breast cancer cell lines | [1] |
| Cell Viability (EC50) | > 5 µM (in 11 out of 16 cell lines) | Panel of cancer cell lines | |
| Cell Viability (EC50) | < 1 µM | LS174t colorectal cancer cell line |
Signaling Pathway Diagram
The following diagram illustrates the simplified Src/Abl signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits Src and Abl kinases.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the in vitro evaluation of this compound.
Caption: Workflow for this compound in vitro testing.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., breast, prostate, colorectal)
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed 1,000–1,500 cells per well in 100 µL of complete culture medium into a 96-well plate.[1]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Viability Measurement (MTS Example):
-
After the 72-hour incubation, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation levels, particularly p-Src (Tyr419), in response to this compound treatment.
Materials:
-
Cancer cell lines
-
6-well or 10 cm tissue culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src (Tyr419), anti-total Src, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 3 to 24 hours).[1]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Src Tyr419) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like GAPDH.
-
Reverse Phase Protein Array (RPPA)
RPPA is a high-throughput technique to analyze the expression and modification of a large number of proteins simultaneously from cell lysates. This is particularly useful for profiling the broader impact of this compound on cellular signaling.[1][3]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer appropriate for RPPA (often contains denaturing agents)
-
Protein quantification method
-
Nitrocellulose-coated slides
-
Contact-based microarrayer
-
A panel of validated primary antibodies
-
Labeled secondary antibodies and detection reagents
-
Slide scanner and analysis software
Protocol:
-
Lysate Preparation:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse cells using a specialized RPPA lysis buffer to ensure complete protein denaturation.
-
Quantify protein concentration and normalize all samples to the same concentration.
-
-
Array Printing:
-
Serially dilute the normalized lysates.
-
Print the diluted lysates onto nitrocellulose-coated slides using a contact-based microarrayer. Each lysate is printed in multiple technical replicates.
-
-
Immunodetection:
-
Each slide (array) is incubated with a single primary antibody that targets a specific protein or phosphoprotein.
-
The slide is then incubated with a labeled secondary antibody.
-
A signal amplification system is often used to enhance detection.
-
-
Signal Quantification and Data Analysis:
-
The slides are scanned to detect the signal intensity for each spot.
-
The spot intensities are quantified using specialized software.
-
The data is normalized to account for variations in total protein.
-
Hierarchical clustering and other bioinformatic tools can be used to analyze the changes in protein expression and phosphorylation across different treatment conditions.[1]
-
References
- 1. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for AZD0424 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed information and protocols for the in vitro use of AZD0424, a potent inhibitor of Src and Abl kinases. The following sections offer insights into its mechanism of action, recommended cell culture practices, and quantitative data to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is an orally bioavailable small-molecule inhibitor targeting the non-receptor tyrosine kinases Src and Abl.[1][2] By inhibiting the activity of these kinases, this compound can disrupt key cellular signaling pathways involved in cell growth, invasion, and metabolism, which are often dysregulated in cancer.[1] In preclinical studies, this compound has demonstrated the ability to inhibit the growth of cancer cells, primarily through the induction of a G1 cell cycle arrest.[1][3] Its efficacy is particularly noted in combination with other targeted therapies, such as MEK inhibitors, where it can overcome compensatory signaling mechanisms.[1][3]
Mechanism of Action and Signaling Pathways
This compound exerts its primary effect by inhibiting the phosphorylation of Src family kinases. Specifically, it has been shown to potently inhibit the phosphorylation of Src at tyrosine-419 with a cellular IC50 of approximately 100 nM.[1][3] Src is a critical node in multiple signaling cascades that regulate cell proliferation, survival, migration, and adhesion. Inhibition of Src by this compound can therefore have broad effects on cellular function.
Notably, in the context of combination therapy, particularly with MEK inhibitors like trametinib, this compound can abrogate the compensatory activation of other receptor tyrosine kinases such as EGFR and focal adhesion kinase (FAK).[1][3] This makes it a valuable tool for studying and potentially overcoming drug resistance mechanisms.
Caption: this compound inhibits Src and Abl, leading to G1 cell cycle arrest.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: this compound IC50/EC50 Values for Cell Viability
| Cell Line | Cancer Type | EC50 (µM) |
| LS174t | Colorectal | < 1 |
| HCC1954 | Breast | ~2 |
| MDA-MB-453 | Breast | ~3 |
| BT-474 | Breast | ~4 |
| DU 145 | Prostate | ~5 |
| HCT116 | Colorectal | > 5 |
| DLD1 | Colorectal | > 5 |
| MCF7 | Breast | > 5 |
| T-47D | Breast | > 5 |
| MDA-MB-231 | Breast | > 5 |
| SK-BR-3 | Breast | > 5 |
| LNCaP | Prostate | > 5 |
| PC-3 | Prostate | > 5 |
| 22Rv1 | Prostate | > 5 |
| VCaP | Prostate | > 5 |
| Capan-1 | Pancreatic | > 5 |
Data is approximated from published graphical representations and should be considered indicative.[3]
Table 2: Target Engagement and Cellular Effects
| Parameter | Cell Line(s) | Value/Effect | Citation(s) |
| p-Src (Y419) Inhibition IC50 | Multiple | ~100 nM | [1][3] |
| Cell Cycle Effect | Sensitive Cell Lines | G1 Arrest | [1][3] |
| Apoptosis Induction | Multiple | Not Observed | [3] |
| Synergy with MEK Inhibitors | HCT116, DLD1 | Synergistic inhibition of cell viability at ≤300 nM | [3] |
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell lines and experimental questions.
General Cell Culture and Maintenance
-
Cell Line Handling : Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, as recommended by the supplier. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing : Passage cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.
-
Mycoplasma Testing : Regularly test cell cultures for mycoplasma contamination.
Preparation of this compound Stock Solutions
-
Reconstitution : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
-
Working Solutions : On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability/Proliferation Assay (e.g., using Resazurin)
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment : Replace the medium with fresh medium containing serial dilutions of this compound (and/or a combination agent). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Assessment : Add a viability reagent such as resazurin or MTT to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition : Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis : Normalize the data to the vehicle-treated control wells and plot the dose-response curves to determine IC50/EC50 values.
Western Blotting for p-Src Inhibition
-
Cell Seeding and Treatment : Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound for a specified duration (e.g., 3 to 24 hours).[3]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and then incubate it with a primary antibody specific for phosphorylated Src (e.g., p-Src Y419). Subsequently, probe with an antibody for total Src and a loading control (e.g., GAPDH or β-actin).
-
Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis : Quantify the band intensities to determine the relative levels of p-Src normalized to total Src and the loading control.
Caption: General workflow for in vitro this compound cell treatment and analysis.
Important Considerations
-
Cell Line Sensitivity : As shown in Table 1, sensitivity to this compound as a single agent is highly variable among different cancer cell lines. It is crucial to determine the EC50 for cell viability in the specific cell line of interest before conducting further experiments.
-
On-Target vs. Phenotypic Effects : The concentration required to inhibit Src phosphorylation (~100 nM) is significantly lower than the concentrations needed to inhibit cell proliferation in most cell lines (>1 µM).[3] This discrepancy should be considered when designing experiments to probe on-target effects versus broader cellular phenotypes.
-
Combination Studies : The synergistic potential of this compound with other inhibitors, particularly MEK inhibitors, is a key area of investigation.[3] When designing combination studies, it is important to use appropriate experimental designs (e.g., checkerboard titration) and data analysis methods (e.g., Bliss independence or Loewe additivity models) to quantify synergy.
-
Solubility : this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is kept low and consistent across all experimental conditions, including controls.
References
- 1. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of p-Src (Y419) Inhibition by AZD0424 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the inhibitory activity of AZD0424, a potent Src/Abl kinase inhibitor, by measuring the phosphorylation of Src at tyrosine 419 (p-Src Y419) in cultured cancer cells via western blot. This compound selectively targets Src and Abl kinases, which are often dysregulated in cancer and play a crucial role in cell proliferation and metastasis.[1] The provided methodology outlines cell culture and treatment, lysate preparation optimized for phosphoproteins, protein quantification, and the subsequent steps for immunodetection of p-Src (Y419) and total Src.
Introduction
The Src family of non-receptor tyrosine kinases are key regulators of various cellular processes, including cell growth, differentiation, and migration.[2] The phosphorylation of Src at tyrosine 416 (equivalent to Y419 in human Src) in the kinase domain's activation loop leads to its activation.[2] Dysregulation of Src activity is a common feature in many cancers, making it a compelling target for therapeutic intervention.
This compound is an orally bioavailable small molecule that inhibits the kinase activity of both Src and Abl.[1] Studies have demonstrated that this compound can potently inhibit the phosphorylation of Src at Y419 in various cancer cell lines, with an IC50 of approximately 100 nM.[1][3] This inhibition of Src activation leads to a G1 cell cycle arrest in sensitive cell lines.[1] Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the efficacy of inhibitors like this compound by directly measuring the phosphorylation status of their targets.
Data Summary
The following table summarizes the effect of this compound on p-Src (Y419) levels as determined by western blot analysis in HCT116 colorectal cancer cells. Data is based on findings reported in preclinical studies.[1]
| Treatment Group | This compound Concentration | Treatment Duration | p-Src (Y419) Level (Normalized to Total Src) | Total Src Level |
| Vehicle Control (DMSO) | 0 nM | 24 hours | 100% (Baseline) | Unchanged |
| This compound | 2000 nM | 24 hours | Significantly Decreased | Unchanged |
Signaling Pathway and Experimental Workflow
Experimental Protocol
This protocol is designed for adherent cancer cells (e.g., HCT116) cultured in a 6-well plate format. Adjust volumes accordingly for other plate sizes.
I. Materials and Reagents
-
Cell Line: Human colorectal carcinoma HCT116 cells
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Prepare a stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[4]
-
Inhibitor Cocktails (add fresh to lysis buffer before use):
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail[5]
-
-
Protein Assay Reagent: BCA Protein Assay Kit
-
Sample Buffer: 4X Laemmli sample buffer (with β-mercaptoethanol)
-
SDS-PAGE Gels: Polyacrylamide gels appropriate for resolving ~60 kDa proteins (e.g., 10%)
-
Running Buffer: 1X Tris-Glycine-SDS buffer
-
Transfer Buffer: 1X Tris-Glycine buffer with 20% methanol
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein, which can increase background.[6]
-
Wash Buffer: 1X TBST
-
Primary Antibodies:
-
Rabbit anti-Phospho-Src (Y419) antibody
-
Rabbit or Mouse anti-Total Src antibody (for loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
II. Procedure
A. Cell Culture and Treatment
-
Seed HCT116 cells in 6-well plates and allow them to reach 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours, if required, to reduce baseline signaling.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 100, 500, 2000 nM) or vehicle control (DMSO) for 24 hours.[1]
B. Cell Lysate Preparation [4]
-
Place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells twice with 1 mL of ice-cold PBS per well.
-
Add 100-150 µL of ice-cold RIPA lysis buffer (with freshly added protease and phosphatase inhibitors) to each well.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
D. Sample Preparation for SDS-PAGE
-
Based on the protein concentration, take a volume of lysate equivalent to 20-30 µg of total protein.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5]
E. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 90-120 minutes is recommended.[4] Note: Pre-wet the PVDF membrane in methanol before assembling the transfer stack.[5]
F. Immunoblotting
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Src Y419) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[7] Refer to the antibody datasheet for the recommended dilution.
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[4]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
G. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Src or a housekeeping protein like β-actin.
-
Quantify the band intensities using densitometry software. Normalize the p-Src (Y419) signal to the total Src signal for each sample.
Troubleshooting
-
High Background: Ensure blocking is sufficient. Avoid using milk for phosphoprotein detection.[6] Increase the number and duration of wash steps.
-
No or Weak Signal: Confirm protein transfer was successful (e.g., with Ponceau S stain). Ensure fresh lysis buffer with active phosphatase inhibitors was used.[8] Optimize primary antibody concentration and incubation time.
-
Multiple Bands: This may indicate non-specific antibody binding or cross-reactivity with other phosphorylated Src family members.[2] Check the antibody datasheet for specificity information.
By following this detailed protocol, researchers can effectively utilize western blotting to characterize the inhibitory effects of this compound on Src phosphorylation, providing valuable insights into its mechanism of action.
References
- 1. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. stratech.co.uk [stratech.co.uk]
- 7. CST | Cell Signaling Technology [cellsignal.com]
- 8. inventbiotech.com [inventbiotech.com]
Application Notes and Protocols for the Combined Use of AZD0424 and MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for preclinical cancer research. The protocols and data presented are based on established methodologies and published findings, offering a framework for investigating the synergistic anti-tumor effects of this combination therapy.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK signaling cascade, is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. MEK inhibitors, such as trametinib and selumetinib (AZD6244), have shown clinical efficacy in some cancer types. However, resistance often develops through the activation of compensatory signaling pathways.[1]
One such compensatory mechanism is the activation of the SRC non-receptor tyrosine kinase.[2][3][4] this compound is a potent oral inhibitor of both SRC and ABL1 kinases.[2][3][4] Preclinical studies have demonstrated that combining this compound with MEK inhibitors can lead to synergistic inhibition of cancer cell viability and tumor growth, particularly in KRAS-mutant colorectal cancer models.[3][4][5] This combination therapy aims to overcome acquired resistance to MEK inhibitors by simultaneously blocking a key escape pathway.
This document provides detailed protocols for in vitro and in vivo studies to evaluate the combination of this compound and MEK inhibitors, along with data presentation guidelines and visualizations of the underlying biological rationale and experimental workflows.
Data Presentation
In Vitro Efficacy of this compound and MEK Inhibitors
The following tables summarize the in vitro efficacy of this compound in combination with the MEK inhibitors trametinib and selumetinib (AZD6244) in KRAS-mutant colorectal cancer cell lines.
| Cell Line | Drug | IC50 (nM) |
| HCT116 | This compound | ~100 |
| HCT116 | Trametinib | ~5 |
| HCT116 | Selumetinib (AZD6244) | ~10 |
| DLD1 | This compound | >5000 |
| DLD1 | Trametinib | ~10 |
| DLD1 | Selumetinib (AZD6244) | ~20 |
Data synthesized from published literature.[3][4]
Synergy Analysis of this compound and MEK Inhibitor Combinations
Synergy between this compound and MEK inhibitors has been quantified using various models, such as the Zero Interaction Potency (ZIP) model. A synergy score greater than 10 is generally considered synergistic.
| Cell Line | Drug Combination | Synergy Score (ZIP model) |
| HCT116 | This compound + Trametinib | >15 |
| HCT116 | This compound + Selumetinib (AZD6244) | >15 |
| DLD1 | This compound + Trametinib | >10 |
| DLD1 | This compound + Selumetinib (AZD6244) | >10 |
Data synthesized from published literature.[3][5]
Experimental Protocols
In Vitro Cell Viability Assay
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound and MEK inhibitors, alone and in combination, on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, DLD1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MEK inhibitor (e.g., trametinib, selumetinib; stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the MEK inhibitor in complete culture medium from the DMSO stock solutions.
-
For combination treatments, prepare a matrix of concentrations of both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[6][7]
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for each drug.
-
For combination treatments, analyze the data for synergy using appropriate models such as the Bliss independence, Loewe additivity, or ZIP model with software like SynergyFinder.
-
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound in combination with a MEK inhibitor.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old
-
Cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound
-
MEK inhibitor (e.g., trametinib)
-
Vehicle for drug formulation (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)
-
Calipers
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Measure tumor volume regularly using calipers (Volume = (Length x Width^2) / 2).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, MEK inhibitor alone, Combination).
-
-
Drug Administration:
-
Prepare fresh drug formulations daily.
-
Administer the drugs to the mice as per the desired schedule and route (e.g., oral gavage for both this compound and trametinib). Dosing regimens from published studies can be used as a starting point (e.g., trametinib at 0.3 mg/kg/day and this compound at 50 mg/kg/day).[3]
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of significant morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Reverse Phase Protein Array (RPPA)
RPPA is a high-throughput antibody-based technique to quantify the expression and phosphorylation levels of hundreds of proteins, providing insights into the signaling pathways affected by the drug combination.
Procedure Outline:
-
Sample Preparation:
-
Treat cancer cell lines with this compound, a MEK inhibitor, or the combination for a specified time (e.g., 24 hours).
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples.
-
-
Array Printing:
-
Serially dilute the protein lysates.
-
Print the lysates onto nitrocellulose-coated slides using a robotic arrayer.
-
-
Immunostaining:
-
Block the slides to prevent non-specific antibody binding.
-
Incubate each slide with a specific primary antibody that targets a protein of interest (e.g., p-SRC, p-ERK, p-EGFR).
-
Wash the slides and incubate with a labeled secondary antibody.
-
Add a detection reagent to generate a signal.
-
-
Signal Quantification and Data Analysis:
-
Scan the slides using a specialized scanner to quantify the signal intensity for each spot.
-
Normalize the data to account for variations in protein loading.
-
Perform statistical analysis to identify significant changes in protein expression or phosphorylation in response to the drug treatments.
-
Visualizations
Caption: Combined inhibition of MEK and SRC pathways.
Caption: Preclinical experimental workflow.
References
- 1. Combination of MEK and SRC inhibition suppresses melanoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src family kinases and the MEK/ERK pathway in the regulation of myeloid differentiation and myeloid leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OUH - Protocols [ous-research.no]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for AZD0424 Dosing in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0424 is an orally bioavailable small molecule that acts as a potent inhibitor of both Src and Abl tyrosine kinases.[1][2] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, invasion, and angiogenesis.[3] Dysregulation of the Src signaling pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Preclinical studies in mouse xenograft models have been instrumental in evaluating the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other targeted agents.[2][4] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo mouse xenograft studies.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of Src and Abl.[1] By binding to these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby disrupting the signaling cascades that promote tumor growth and metastasis.[3] In preclinical models, this compound has been shown to inhibit the phosphorylation of Src at tyrosine 419, a key marker of its activation.[5]
Signaling Pathway
The Src signaling pathway is a complex network that integrates signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins. Upon activation, Src phosphorylates a multitude of downstream effectors, leading to the activation of several key signaling cascades, such as the RAS-MAPK, PI3K-AKT, and FAK pathways. These pathways collectively regulate essential cellular processes implicated in cancer progression.
Caption: The inhibitory action of this compound on the Src signaling pathway.
Quantitative Data Summary
The following table summarizes the dosing of this compound in various mouse xenograft models based on published literature.
| Cell Line | Cancer Type | Mouse Strain | This compound Dose | Administration Route | Dosing Schedule | Outcome | Reference |
| HCC1954 | Breast Cancer | CD-1 Nude | ≥ 10 mg/kg | Oral Gavage | Daily | Effective Src inhibition, but no significant tumor growth inhibition as a single agent. | [6] |
| HCT116 | Colorectal Cancer | CD-1 Nude | Not specified as monotherapy in this study | Oral Gavage | Daily | In combination with trametinib (0.3 mg/kg), significantly reduced tumor growth compared to trametinib alone. | [6][7] |
| DLD1 | Colorectal Cancer | CD-1 Nude | Not specified as monotherapy in this study | Oral Gavage | Daily | No effect on tumor growth, alone or in combination with trametinib. | [6][7] |
| Calu-6 | Lung Cancer | Rat | Not specified | Not specified | Not specified | Moderate anti-tumor growth effects. | [4] |
| c-Src 3T3 | Sarcoma | Rat | Not specified | Not specified | Not specified | Profound, dose-dependent inhibition of tumor growth. | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous HCT116 Colorectal Cancer Xenograft Model
This protocol provides a detailed methodology for assessing the anti-tumor activity of this compound in a commonly used colorectal cancer xenograft model.
1. Materials and Reagents
-
HCT116 human colorectal carcinoma cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle solution: 80 mM citrate buffer (pH 3.1) with 10% Cremophor EL and 10% PEG400[6]
-
Female athymic nude mice (6-8 weeks old)
-
Calipers
-
Sterile syringes and needles (27-30G)
-
Oral gavage needles
2. Cell Culture
-
Culture HCT116 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
Prior to implantation, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 2 x 10^7 cells/mL.[1]
3. Xenograft Implantation
-
Acclimatize mice for at least one week before the procedure.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the HCT116 cell suspension (2 x 10^6 cells) into the right flank of each mouse.[6]
-
Monitor the mice regularly for tumor formation.
4. Tumor Monitoring and Group Randomization
-
Once tumors are palpable, measure tumor dimensions (length and width) with calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
5. Drug Preparation and Administration
-
Prepare a stock solution of this compound in the vehicle solution.
-
Administer this compound or vehicle control daily via oral gavage.[6] The volume of administration should be based on the individual mouse's body weight (e.g., 10 µL/g).
6. Efficacy Evaluation
-
Continue to monitor tumor volume and body weight twice weekly throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, p-Src for target engagement) or snap-frozen for molecular analysis.
Experimental Workflow Diagram
Caption: A generalized workflow for an in vivo mouse xenograft study.
Conclusion
The protocols and data presented provide a foundational framework for conducting in vivo xenograft studies with this compound. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable data to evaluate the therapeutic potential of this Src/Abl inhibitor. Researchers should adapt these protocols based on the specific cell line, mouse strain, and experimental objectives.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 4. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preparing AZD0424 Stock Solution for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0424 is a potent, orally bioavailable small molecule inhibitor of both Src and Abl tyrosine kinases, which are key regulators of various cellular processes including proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of these kinases is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[2] This document provides detailed protocols for the preparation of this compound stock solutions and their application in common cell-based assays.
Physicochemical and Biological Properties of this compound
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | 1-(4-(2-((4-((6-chloro-[3][4]dioxolo[4,5-b]pyridin-7-yl)amino)-5-isopropoxyquinazolin-7-yl)oxy)ethyl)piperazin-1-yl)ethan-1-one | [5] |
| Molecular Formula | C25H29ClN6O5 | [5] |
| Molecular Weight | 528.99 g/mol | [5] |
| Mechanism of Action | Inhibitor of Src and Abl tyrosine kinases.[1][6] | [1][6] |
| Cellular IC50 | Potently inhibits the phosphorylation of tyrosine-419 of SRC with an IC50 of approximately 100 nM in many cancer cell lines.[3][7] | [3][7] |
| Typical Solvent | Dimethyl sulfoxide (DMSO) is commonly used for preparing stock solutions.[4][7][8][9][10] | [4][7][8][9][10] |
| Storage Conditions | Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][9][10] | [4][9][10] |
This compound Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of Src and Abl. This leads to the modulation of downstream signaling pathways that are critical for cell growth and survival. The diagram below illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway inhibited by this compound.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 528.99 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 528.99 g/mol x 1000 mg/g = 5.29 mg
-
-
-
Weighing this compound:
-
Before opening, centrifuge the vial containing the this compound powder to ensure all the powder is at the bottom.[9]
-
Carefully weigh out 5.29 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but check for compound stability at elevated temperatures.[4]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4][9]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[4][9]
-
The following diagram outlines the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Cell Viability Assay (MTT Assay)
This protocol provides a general procedure for assessing the effect of this compound on cell viability using an MTT assay.[11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration of less than 0.1% (v/v) in all wells to avoid solvent-induced cytotoxicity.[4][7][12] A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[11]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for the preparation and use of this compound in cell-based assays. Adherence to these protocols will help ensure the generation of reliable and reproducible data for researchers investigating the therapeutic potential of this Src/Abl inhibitor. It is always recommended to optimize assay conditions for specific cell lines and experimental setups.
References
- 1. Facebook [cancer.gov]
- 2. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. captivatebio.com [captivatebio.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for AZD0424 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AZD0424, a potent dual inhibitor of SRC and ABL kinases, for investigating mechanisms of drug resistance in cancer. The following protocols and data are intended to facilitate the design and execution of experiments aimed at understanding and overcoming therapeutic resistance.
Introduction to this compound
This compound is an orally bioavailable small molecule that selectively inhibits the activity of both SRC and ABL kinases.[1][2] Upregulation of these kinases is implicated in tumor cell proliferation, metastasis, and the development of resistance to various cancer therapies.[1][2] this compound has been shown to potently inhibit the phosphorylation of SRC at tyrosine-419 (p-SRC Y419), a key marker of its activation, with an in vitro IC50 of approximately 4 nM and a cellular IC50 of around 100 nM in multiple cancer cell lines.[2][3] While this compound as a monotherapy has shown limited efficacy, its strength lies in combination therapies, particularly with MEK inhibitors, to counteract resistance mechanisms.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines. This data is crucial for selecting appropriate models and designing experiments to study drug resistance.
Table 1: IC50 Values for this compound
| Parameter | Value | Cell Lines | Reference |
| In vitro SRC Kinase Inhibition | ~4 nM | Not specified | [3] |
| Cellular p-SRC (Y419) Inhibition | ~100 nM | Various cancer cell lines | [2][3] |
Table 2: EC50 Values for this compound in Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| LS174t | Colorectal | < 1 | [3] |
| DLD1 | Colorectal | > 5 | [3] |
| HCT116 | Colorectal | > 5 | [3] |
| MDA-MB-231 | Breast | < 5 | [3] |
| BT549 | Breast | < 5 | [3] |
| HCC1954 | Breast | < 5 | [3] |
| SKBR3 | Breast | > 5 | [3] |
| Multiple Other Lines | Various | > 5 | [3] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of SRC and ABL kinases. In the context of drug resistance, particularly to MEK inhibitors like trametinib, SRC activation has been identified as a key compensatory signaling pathway.[2][3] Treatment with MEK inhibitors can lead to the activation of SRC, which in turn can reactivate downstream signaling through pathways like the EGFR and FAK pathways, thus circumventing the MEK blockade.[2][3] this compound abrogates this compensatory SRC activation.[2][3] The combination of this compound and a MEK inhibitor leads to a more comprehensive shutdown of pro-survival signaling, resulting in synergistic inhibition of cell viability.[3][5]
Figure 1. this compound mechanism in overcoming MEK inhibitor resistance.
Experimental Protocols
The following are detailed protocols for key experiments to study drug resistance mechanisms using this compound.
Protocol 1: Generation of Trametinib-Resistant HCT116 Colorectal Cancer Cells
This protocol describes the generation of a drug-resistant cell line through continuous exposure to escalating doses of the MEK inhibitor trametinib.
Materials:
-
HCT116 human colorectal carcinoma cell line
-
Complete growth medium (e.g., McCoy's 5a with 10% FBS)
-
Trametinib (dissolved in DMSO)
-
Cell culture flasks and plates
-
DMSO (vehicle control)
Procedure:
-
Initial Seeding: Culture HCT116 cells in their recommended growth medium.
-
Dose Escalation:
-
Initiate treatment with a low concentration of trametinib (e.g., starting at the IC20, approximately 1-5 nM).[3]
-
Culture the cells in the presence of the drug, monitoring for cell death and recovery of proliferation.
-
Once the cells become confluent, subculture them and continue treatment with the same drug concentration.
-
When the cells have adapted and are proliferating steadily, increase the trametinib concentration in a stepwise manner (e.g., 1.5 to 2-fold increase).[6]
-
Repeat this dose escalation process over several months. It can take 3-18 months to establish a resistant line.[6]
-
-
Verification of Resistance:
-
Periodically, and upon establishing a cell line that can proliferate in a high concentration of trametinib, perform a cell viability assay (see Protocol 2) to determine the IC50 of the resistant line compared to the parental HCT116 cells.
-
A significant increase in the IC50 value confirms the resistant phenotype.
-
-
Cryopreservation: At various stages of the dose-escalation process, cryopreserve stocks of the resistant cells.
Figure 2. Workflow for generating drug-resistant cell lines.
Protocol 2: Cell Viability Assay (Crystal Violet)
This protocol is for determining the EC50/IC50 of this compound, trametinib, or their combination in parental and resistant cell lines.
Materials:
-
Parental and resistant cancer cell lines
-
96-well cell culture plates
-
This compound and/or trametinib
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency within the assay duration. Allow cells to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and/or trametinib in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include vehicle-only (DMSO) and no-treatment controls.
-
-
Incubation: Incubate the plates for 72 hours.
-
Staining:
-
Gently wash the cells with PBS.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate multiple times with water to remove excess stain.
-
Air dry the plate completely.
-
-
Solubilization: Add 200 µL of methanol to each well to solubilize the stain. Incubate for 20 minutes on a rocker.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to determine the EC50/IC50 values.
-
Protocol 3: Western Blot for p-SRC (Y419)
This protocol is for assessing the inhibitory effect of this compound on SRC activation.
Materials:
-
Parental and resistant cells
-
This compound, trametinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-SRC (Y419) (e.g., Abcam ab4816, 1:1000 dilution), anti-total SRC, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound, trametinib, or the combination for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-SRC Y419) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply a chemiluminescence substrate.
-
Visualize the protein bands using a digital imaging system.
-
-
Analysis: Quantify the band intensities and normalize the p-SRC signal to the total SRC or loading control signal.
Protocol 4: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with trametinib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HCT116 cells (parental or resistant)
-
Matrigel (optional)
-
This compound and trametinib for in vivo use
-
Appropriate vehicle for drug formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of HCT116 cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Trametinib alone, this compound + Trametinib).
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule and dosage. For example, trametinib can be administered orally at 0.3 mg/kg, and this compound can also be given orally.[3] The exact formulation and vehicle will depend on the drug's properties.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., immunohistochemistry for p-SRC, Western blotting).
-
Compare tumor growth inhibition between the different treatment groups.
-
Conclusion
This compound is a valuable tool for investigating SRC- and ABL-mediated drug resistance. The protocols and data presented here provide a framework for researchers to explore the role of these kinases in therapeutic failure and to evaluate novel combination strategies to overcome resistance. The synergistic effect of this compound with MEK inhibitors in preclinical models highlights a promising avenue for clinical investigation in cancers with aberrant MAPK pathway signaling.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining MEK and SRC inhibitors for treatment of colorectal cancer demonstrate increased efficacy in vitro but not in vivo | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Reverse Phase Protein Array (RPPA) Analysis of Cancer Cell Lines Treated with AZD0424
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse Phase Protein Array (RPPA) is a high-throughput, antibody-based proteomic platform that enables the quantitative analysis of protein expression and post-translational modifications across a large number of samples simultaneously. This technology is particularly valuable in drug development for profiling the effects of therapeutic compounds on cellular signaling pathways.
This document provides detailed application notes and protocols for the use of RPPA to analyze the effects of AZD0424, a potent inhibitor of Src family kinases (SFKs) and Abl, on cancer cell lines. This compound has been shown to inhibit the phosphorylation of Src at tyrosine 419 (Tyr419) with an IC50 of approximately 100 nM in various cancer cell lines.[1] RPPA analysis reveals the broader impact of Src inhibition on downstream signaling pathways, providing crucial insights into the mechanism of action of this compound and potential biomarkers of response.
Principle of the Technology
In contrast to traditional protein arrays, RPPA involves the immobilization of cell or tissue lysates onto a solid support, such as a nitrocellulose-coated slide. Each slide, containing hundreds or thousands of samples, is then incubated with a specific primary antibody that targets a single protein or a specific post-translational modification. This "antigen-down" approach allows for the precise quantification of a target protein across numerous samples under identical conditions, ensuring high reproducibility and sensitivity.
Application: Profiling the Cellular Response to this compound
RPPA is a powerful tool to elucidate the dose-dependent effects of this compound on key signaling nodes. By analyzing a comprehensive panel of antibodies, researchers can:
-
Confirm Target Engagement: Quantify the inhibition of Src phosphorylation at Tyr419.
-
Map Downstream Signaling Effects: Identify changes in the phosphorylation status of key downstream effectors of Src signaling.
-
Discover Biomarkers: Identify proteins or phosphorylation events that correlate with sensitivity or resistance to this compound.
-
Elucidate Mechanisms of Action: Gain a systems-level understanding of the cellular response to Src inhibition.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the phosphorylation of key signaling proteins as determined by RPPA in human cancer cell lines.
Table 1: Dose-Dependent Inhibition of Src Phosphorylation by this compound
| Target | Modification | IC50 (nM) | Cell Line(s) |
| SRC | pTyr419 | ~100 | Various Cancer Cell Lines |
This data indicates the concentration of this compound required to inhibit 50% of Src phosphorylation at the activating Tyr419 site.[1]
Table 2: Effect of this compound on Downstream Signaling Pathways
| Protein | Phosphorylation Site | Effect of this compound Treatment | Pathway |
| STAT5 | Tyr694 | Reduction in phosphorylation | JAK/STAT Signaling |
| EGFR | Tyr1248/Tyr1173 | Reduction in phosphorylation | Receptor Tyrosine Kinase Signaling |
| PLCγ | Tyr783 | Reduction in phosphorylation | Phospholipase C Signaling |
| SHP2 | Tyr542 | Reduction in phosphorylation | MAPK Signaling Cascade |
This table highlights key downstream signaling proteins whose phosphorylation is reduced upon treatment with this compound, demonstrating the broader impact of Src inhibition.
Experimental Protocols
This section provides a detailed methodology for performing RPPA analysis on cancer cell lines treated with this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed cancer cell lines (e.g., HCT116, DLD1) in 6-well plates or 10 cm dishes at a density that allows for approximately 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM, including a DMSO vehicle control).
-
Cell Treatment: Replace the cell culture medium with the medium containing the various concentrations of this compound or DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 2: Lysate Preparation for RPPA
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of RPPA lysis buffer (e.g., 150-200 µL for a well of a 6-well plate). A common lysis buffer composition is: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors (e.g., 1x Halt™ Protease and Phosphatase Inhibitor Cocktail).
-
Scrape the cells on ice and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Normalization and Sample Preparation:
-
Normalize the protein concentration of all samples to a final concentration of 1 µg/µL with lysis buffer.
-
Add 4x SDS-PAGE sample buffer to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
Store the prepared lysates at -80°C until ready for RPPA analysis.
-
Protocol 3: Reverse Phase Protein Array Procedure
-
Array Printing:
-
Using a robotic arrayer, spot the cell lysates in a dilution series onto nitrocellulose-coated glass slides. Include appropriate controls, such as dilution series of a standard cell line lysate and buffer-only spots.
-
-
Antibody Incubation:
-
Block the slides with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.
-
Incubate each slide with a specific primary antibody overnight at 4°C. A list of relevant antibodies for studying the effects of this compound is provided in Table 3.
-
-
Signal Detection:
-
Wash the slides extensively with TBST.
-
Incubate with a near-infrared (NIR) fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash the slides again with TBST and then with deionized water.
-
-
Scanning and Image Acquisition:
-
Dry the slides by centrifugation.
-
Scan the slides using a high-resolution microarray scanner to acquire the fluorescence signal intensity for each spot.
-
Table 3: Recommended Antibodies for RPPA Analysis of this compound-Treated Cells
| Target Protein | Phosphorylation Site |
| Src | pTyr419 |
| FAK | pTyr397 |
| STAT5 | pTyr694 |
| EGFR | pTyr1068, pTyr1173 |
| PLCγ | pTyr783 |
| SHP2 | pTyr542 |
| Akt | pSer473, pThr308 |
| ERK1/2 | pThr202/pTyr204 |
| c-Jun | pSer73 |
| Total Src | - |
| Total FAK | - |
| Total EGFR | - |
| Total Akt | - |
| Total ERK1/2 | - |
Protocol 4: Data Analysis
-
Image Quantification: Use specialized software (e.g., MicroVigene) to quantify the signal intensity of each spot on the scanned images.
-
Data Normalization:
-
Subtract the background intensity from the foreground intensity for each spot.
-
Perform a loading normalization to account for variations in protein concentration between samples. This is typically done by normalizing to the median signal intensity of all spots for a given sample or by using a total protein stain on a subset of the arrays.
-
-
Data Interpretation:
-
Calculate the relative protein/phosphoprotein levels for each sample.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify significant changes in protein expression or phosphorylation upon this compound treatment.
-
Visualize the data using heatmaps and pathway diagrams.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Src phosphorylation and downstream signaling.
Experimental Workflow for RPPA Analysis
Caption: Step-by-step workflow for RPPA analysis.
Conclusion
Reverse Phase Protein Array is a robust and high-throughput method for characterizing the effects of kinase inhibitors like this compound on cellular signaling networks. The detailed protocols and data presented in these application notes provide a framework for researchers to employ RPPA in their drug development pipelines, facilitating a deeper understanding of drug mechanisms and the identification of responsive patient populations.
References
Application Notes and Protocols for Determining Cell Viability Following AZD0424 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0424 is a potent, orally bioavailable small molecule inhibitor of the non-receptor tyrosine kinase SRC and ABL kinase.[1] SRC family kinases (SFKs) are key regulators of various cellular processes, including proliferation, survival, adhesion, and motility.[2] Dysregulation of SRC signaling is implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[2][3] this compound has been shown to potently inhibit the phosphorylation of SRC at tyrosine-419, a key activation site, with an IC50 of approximately 100 nM in various cancer cell lines.[3][4] This inhibition can lead to a G1 phase cell cycle arrest and a subsequent decrease in cell viability, though the extent of this effect varies among different cancer cell types.[4][5]
These application notes provide a comprehensive protocol for assessing the in vitro efficacy of this compound by measuring its impact on cancer cell viability. The described methodologies are essential for researchers investigating the anti-proliferative effects of this compound and for professionals in drug development characterizing its potency and selectivity.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal effective concentration (EC50) for cell viability was determined after 72 hours of continuous exposure to the compound. The results, summarized in the table below, demonstrate a range of sensitivities to this compound.
| Cell Line | Cancer Type | EC50 (µM) |
| LS174T | Colorectal | < 1 |
| MDA-MB-231 | Breast | 1 - 5 |
| BT549 | Breast | 1 - 5 |
| HCC1954 | Breast | 1 - 5 |
| HCT116 | Colorectal | > 5 |
| DLD1 | Colorectal | > 5 |
| SKBR3 | Breast | > 5 |
| A549 | Lung | > 5 |
| PC3 | Prostate | > 5 |
| DU145 | Prostate | > 5 |
| U87 | Glioblastoma | > 5 |
| SF268 | Glioblastoma | > 5 |
| OVCAR3 | Ovarian | > 5 |
| IGROV1 | Ovarian | > 5 |
| A2780 | Ovarian | > 5 |
| PANC1 | Pancreatic | > 5 |
Note: The data indicates that out of 16 cell lines tested, 11 had EC50 values greater than 5 µM. The colorectal cell line LS174T was the most sensitive.[5]
Experimental Protocols
A robust and sensitive method for determining cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells in culture.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in DMSO)
-
96-well opaque-walled microplates (suitable for luminescence readings)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed 1,000–1,500 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of culture medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a concentrated stock solution. The final concentration of DMSO should not exceed 0.1%.[5]
-
Include wells with vehicle control (medium with 0.1% DMSO) and no-treatment controls.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
-
Measurement:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value of the background control wells (medium only) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits SRC phosphorylation, blocking downstream pathways and leading to G1 arrest.
Cell Viability Assay Workflow
Caption: Workflow for determining cell viability after this compound treatment using a luminescent assay.
References
- 1. promega.com [promega.com]
- 2. Viability Analysis and High-Content Live-Cell Imaging for Drug Testing in Prostate Cancer Xenograft-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 4. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AZD0424 and G1 Cell Cycle Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing the concentration of AZD0424 to induce G1 cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce G1 cell cycle arrest?
A1: this compound is an orally bioavailable small molecule that acts as a potent inhibitor of SRC and ABL tyrosine kinases.[1][2][3] The non-receptor tyrosine kinase SRC is involved in various cellular signaling pathways that regulate cell proliferation, survival, and migration.[4][5] By inhibiting SRC, this compound can disrupt these downstream pathways, leading to a halt in cell cycle progression at the G1 phase in sensitive cell lines. This arrest is often modest and observed at micromolar concentrations.
Q2: What is the recommended starting concentration range for this compound to achieve G1 arrest?
A2: The effective concentration of this compound for inducing G1 arrest is highly dependent on the cell line. While the IC50 for inhibiting the phosphorylation of its direct target, SRC (Tyr419), is approximately 100 nM, the concentrations required to observe a G1 arrest phenotype are generally higher. Based on published data, a starting range of 1 µM to 10 µM is recommended for initial experiments.
Q3: How long should I treat my cells with this compound?
A3: A 24-hour treatment period is a common starting point for assessing cell cycle effects. However, the optimal duration may vary depending on the cell line's doubling time and the desired experimental outcome. Time-course experiments (e.g., 24, 48, and 72 hours) are advisable to determine the optimal treatment window.
Q4: How can I confirm that this compound is inhibiting its target in my cells?
A4: To confirm on-target activity, you should assess the phosphorylation status of SRC at tyrosine 419 (p-SRC Tyr419) via Western blotting. A significant reduction in p-SRC (Tyr419) at concentrations around 100 nM would indicate effective target inhibition. This is a critical step to ensure that the observed G1 arrest is a result of SRC inhibition and not off-target effects.
Troubleshooting Guide
Problem 1: I am not observing G1 cell cycle arrest after treating my cells with this compound.
-
Possible Cause 1: Insufficient Concentration.
-
Solution: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 20 µM).
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: Not all cell lines are sensitive to G1 arrest by this compound. If a dose-response experiment up to a high micromolar range does not yield a G1 arrest, your cell line may be resistant. Consider testing other cell lines known to be sensitive.
-
-
Possible Cause 3: Incorrect Treatment Duration.
-
Solution: The timing of analysis might be suboptimal. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the point of maximum G1 accumulation.
-
Problem 2: I observe high levels of cell death instead of G1 arrest.
-
Possible Cause 1: Off-Target Effects or Excessive Concentration.
-
Solution: High concentrations of kinase inhibitors can lead to off-target toxicities. Lower the concentration of this compound and correlate the G1 arrest phenotype with on-target SRC inhibition by checking p-SRC levels. The goal is to find a concentration that inhibits the target and induces arrest without widespread cytotoxicity.
-
-
Possible Cause 2: Cell Line-Specific Response.
-
Solution: Some cell lines may be more prone to apoptosis in response to SRC inhibition. In this case, it might be challenging to achieve a clean G1 arrest. You can try to analyze the cell cycle at earlier time points before the onset of significant cell death.
-
Problem 3: I see a reduction in cell proliferation, but the cell cycle profile does not show a clear G1 peak.
-
Possible Cause 1: Modest G1 Arrest.
-
Solution: The G1 arrest induced by this compound can be modest in some cell lines. A small increase in the G1 population might not be visually dramatic. Quantify the percentage of cells in each phase of the cell cycle across different concentrations to determine if there is a statistically significant trend.
-
-
Possible Cause 2: Cytostatic Effect without Clear Phase Arrest.
-
Solution: this compound might be slowing down the overall proliferation rate without causing a sharp arrest at a specific checkpoint. In addition to cell cycle analysis, consider performing a proliferation assay (e.g., cell counting, MTT, or IncuCyte analysis) to quantify the anti-proliferative effect.
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound Experiments
| Experimental Goal | Suggested Concentration Range | Key Biomarker |
| Target Inhibition | 50 nM - 500 nM | p-SRC (Tyr419) |
| G1 Cell Cycle Arrest | 1 µM - 10 µM | % of cells in G1 phase |
| Inhibition of Proliferation | 1 µM - 20 µM | Cell Viability/Count |
Table 2: Summary of this compound Effects in Different Breast Cancer Cell Lines
| Cell Line | Sensitivity to Proliferation Inhibition | G1 Arrest |
| MDA-MB-231 | Sensitive | Modest at > 1 µM |
| BT549 | Sensitive | Modest at > 1 µM |
| HCC1954 | Sensitive | Modest at > 1 µM |
| SKBR3 | Insensitive | Not significant |
| Data adapted from published studies. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration for G1 Arrest
-
Cell Seeding: Seed your cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 µM). The final DMSO concentration should be consistent across all wells and ideally below 0.1%.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blot for p-SRC (Tyr419) Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (e.g., 0, 50, 100, 200, 500 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-SRC (Tyr419) and total SRC. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of p-SRC (Tyr419) compared to total SRC and the loading control.
Mandatory Visualizations
Caption: this compound inhibits SRC, leading to reduced G1/S transition.
References
- 1. Facebook [cancer.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
AZD0424 Technical Support Center: Solubility and Stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of AZD0424 in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format to support your research endeavors.
Solubility Data
While specific quantitative solubility data for this compound in DMSO is not publicly available from the manufacturer, it is known to be soluble in DMSO.[1] For practical laboratory use, stock solutions are typically prepared at concentrations up to 10 mM, though the maximum solubility may be higher. It is crucial to start with a conservative concentration and visually inspect for any undissolved material.
Table 1: General Solubility and Stock Solution Parameters for this compound
| Parameter | Value/Recommendation | Source(s) |
| Recommended Solvent | DMSO | [1] |
| Aqueous Solubility | Insoluble | [1] |
| Typical Stock Concentration | 1-10 mM | |
| Final DMSO Concentration in Assay | ≤ 0.5% (general recommendation), ≤ 0.1% (for sensitive cell lines) | [2][3] |
Stability Information
Proper storage of this compound as a dry powder and in a DMSO stock solution is critical to maintain its integrity and activity.
Table 2: Storage and Stability Guidelines for this compound
| Form | Storage Temperature | Duration | Recommendations | Source(s) |
| Dry Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark environment. | |
| -20°C | Long-term (months to years) | Store in a dry, dark environment. Shelf life is >5 years if stored properly. | ||
| DMSO Stock Solution | 0 - 4°C | Short-term (days to weeks) | ||
| -20°C | Long-term (months) | Aliquot to avoid repeated freeze-thaw cycles. | ||
| -80°C | Long-term | Recommended for extended storage to minimize degradation. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 528.99 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need 5.29 mg of this compound.
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution for several minutes to facilitate dissolution. If the compound does not fully dissolve, you can sonicate the tube for short intervals in a water bath.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term use.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound in DMSO.
Q1: I see a precipitate in my DMSO stock solution after thawing. What should I do?
A1: Precipitation upon thawing can occur if the compound's concentration exceeds its solubility at that temperature.
-
Troubleshooting Steps:
-
Warm the solution to room temperature or briefly in a 37°C water bath.
-
Vortex or sonicate the solution to try and redissolve the precipitate.
-
If the precipitate persists, it may be necessary to prepare a fresh stock solution at a lower concentration.
-
Q2: My this compound precipitates when I dilute the DMSO stock in my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "solvent shock," where the compound is not soluble in the final aqueous environment.
-
Troubleshooting Steps:
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first pre-mix the stock with a small volume of warm (37°C) serum-free medium. Then, add this intermediate dilution to the rest of your culture medium.
-
Increase Mixing: When adding the this compound stock to the medium, do so slowly and with gentle but constant agitation to facilitate rapid and even dispersion.
-
Lower Final Concentration: If precipitation continues, consider lowering the final concentration of this compound in your experiment.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, with 0.1% being preferable for sensitive cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
A3: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. The best practice is to aliquot your stock solution into single-use volumes after preparation.
Q4: Is it necessary to use anhydrous DMSO?
A4: Yes, it is recommended to use anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility and stability of this compound.
Q5: At what concentration should I use this compound in my cell-based assays?
A5: The effective concentration of this compound will vary depending on the cell line and the specific assay. It has been shown to potently inhibit the phosphorylation of its target, SRC, with an IC50 of approximately 100 nM in many cancer cell lines. However, effects on cell viability are often observed in the low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. In published studies, a final DMSO concentration of 0.1% is often used in cell viability assays.
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound in cell-based experiments.
This compound Signaling Pathway: Inhibition of Src
This compound is a potent inhibitor of the non-receptor tyrosine kinase Src. Src is a key signaling protein that, when activated, can promote cell proliferation, survival, and migration through various downstream pathways.
Caption: this compound inhibits Src, blocking downstream signaling pathways.
References
Technical Support Center: Troubleshooting AZD0424 In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of expected efficacy with the SRC/ABL kinase inhibitor AZD0424 in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We observe potent inhibition of SRC phosphorylation at Tyr419 with an IC50 of ~100 nM, but see minimal impact on cell viability, even at low micromolar concentrations. Is this expected?
A1: Yes, this is a documented phenomenon for this compound. The discrepancy between potent on-target inhibition and a weaker cytotoxic or anti-proliferative effect is observed in many cancer cell lines.[1][2][3] Inhibition of cell viability is often only seen in a subset of cancer cell lines and at concentrations in the low micromolar range, which is significantly higher than the IC50 for SRC phosphorylation.[1][2][3]
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that this compound is inhibiting its primary target in your specific cell line. A Western blot for phospho-SRC (Tyr419) is the recommended assay. A dose-dependent decrease in p-SRC (Y419) indicates the compound is active and cell-permeable.
-
Cell Line Dependency: The cytotoxic effect of this compound is highly cell-line dependent.[2] Consider that your cell line may not be reliant on SRC/ABL signaling for survival, even if the pathway is active. It is recommended to test a panel of cell lines to identify sensitive models.
-
Assay Duration: Cell viability assays with this compound are typically run for 72 hours to allow for potential effects on cell cycle progression to manifest.[4] Shorter incubation times may not be sufficient to observe a significant phenotype.
-
Compensatory Signaling: Cancer cells can activate compensatory signaling pathways to overcome the inhibition of a single target.[1][3] For example, in KRAS-mutant colorectal cancer cell lines, inhibition of the MEK pathway can lead to the activation of SRC.[1][3] In such cases, this compound may be more effective in combination with other inhibitors.
Q2: Our in vitro kinase assay shows a much lower IC50 for this compound than what we observe in our cellular assays. Why is there a discrepancy?
A2: This is a common observation when transitioning from a biochemical to a cellular environment. Several factors can contribute to this difference:
-
Cellular ATP Concentration: In vitro kinase assays are often performed with ATP concentrations close to the Km of the enzyme, which can be significantly lower than the millimolar concentrations of ATP found inside a cell. As an ATP-competitive inhibitor, the apparent potency of this compound will be lower in the presence of high intracellular ATP levels.
-
Cell Permeability and Efflux: The compound must be able to cross the cell membrane to reach its intracellular target. Poor permeability or active transport out of the cell by efflux pumps (e.g., P-glycoprotein) can reduce the effective intracellular concentration of this compound.
-
Compound Stability: this compound may be unstable in cell culture media over the course of a multi-day experiment, leading to a decrease in the effective concentration.
-
Off-Target Effects in Cells: In a cellular context, the observed phenotype may be a result of the compound's effects on multiple targets, not just SRC and ABL.
Troubleshooting Workflow
References
- 1. Role of ABL Family Kinases in Cancer: from Leukemia to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of AZD0424 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Src/Abl kinase inhibitor, AZD0424. The information provided is intended to help users address specific issues they might encounter during their experiments and to clarify the potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is an orally bioavailable small molecule inhibitor that potently targets both Src and Abl non-receptor tyrosine kinases.[1][2][3] It also shows activity against other Src family kinase (SFK) members, including Yes and Lck.[1][2]
Q2: What is the established potency of this compound?
The in vitro IC50 for Src kinase inhibition is approximately 4 nM.[2][4] In cellular assays, this compound effectively inhibits the phosphorylation of Src (Tyr419) with an IC50 of approximately 100 nM.[4][5]
Q3: Does this compound show significant anti-proliferative activity as a single agent?
In a Phase I clinical trial involving patients with advanced solid tumors, this compound did not demonstrate significant anti-tumor activity as a monotherapy.[1] In preclinical studies, it induced a G1 cell cycle arrest but did not induce apoptosis in most cancer cell lines tested.[4] High concentrations (>5 µM) were generally required to inhibit cell proliferation, suggesting that on-target Src inhibition alone may not be sufficient to block cancer cell growth in many contexts.[4][5]
Q4: What are the known off-targets or selectivity profile of this compound?
While a comprehensive kinome scan is not publicly available, studies have shown that this compound has activity against other Src family kinases like Yes and Lck.[1][2] It exhibits high selectivity for Src/Abl kinases over VEGFR-2 (>933-fold) and C-terminal Src tyrosine kinase (CSK) (>448-fold), a negative regulator of Src.[1] The potential for off-target effects at higher concentrations should be considered when interpreting experimental results.
Troubleshooting Guides
Problem 1: Unexpected cellular phenotype observed that is inconsistent with Src/Abl inhibition.
Possible Cause: This could be due to off-target effects of this compound, especially when used at higher concentrations (in the micromolar range). The observed phenotype might be a result of the inhibition of other kinases or cellular proteins.
Troubleshooting Steps:
-
Confirm On-Target Inhibition: First, verify that this compound is inhibiting its primary target, Src, in your experimental system. This can be done by Western blotting for phosphorylated Src (p-Src Tyr419). A significant decrease in p-Src levels at your working concentration confirms on-target activity.
-
Dose-Response Analysis: Perform a dose-response experiment and correlate the concentration at which you observe the unexpected phenotype with the IC50 for Src inhibition (~100 nM in cells). If the phenotype only occurs at concentrations significantly higher than the IC50 for Src inhibition, it is more likely to be an off-target effect.
-
Investigate Known Off-Targets: Consider the involvement of other Src family kinases, such as Yes and Lck, which are also inhibited by this compound.[1][2] You can assess the activation state of these kinases in your model system.
-
Rescue Experiment: If you hypothesize that the phenotype is due to an off-target effect, try to rescue it by overexpressing a constitutively active form of the suspected off-target protein.
-
Use a Structurally Different Src Inhibitor: Compare the effects of this compound with another Src inhibitor that has a different chemical structure and potentially a different off-target profile. If the phenotype is specific to this compound, it further points towards an off-target effect.
Problem 2: Lack of significant anti-proliferative effect despite effective Src inhibition.
Possible Cause: As observed in clinical and preclinical studies, Src inhibition alone is often insufficient to halt the proliferation of many cancer cell types.[1][4][5] This can be due to the activation of compensatory signaling pathways.
Troubleshooting Steps:
-
Confirm Src Inhibition: As in the previous scenario, confirm that Src phosphorylation is indeed inhibited at the concentrations of this compound used.
-
Investigate Compensatory Pathways: A common mechanism of resistance to targeted therapies is the activation of bypass signaling pathways. For Src inhibitors, this can include the upregulation of other receptor tyrosine kinases (RTKs) or parallel signaling arms. A reverse-phase protein array (RPPA) can provide a broad overview of changes in cellular signaling pathways upon this compound treatment.[4][5]
-
Consider Combination Therapy: Research has shown that this compound can be effective when used in combination with inhibitors of compensatory pathways. A notable example is the synergistic effect observed with MEK inhibitors in KRAS-mutant colorectal cancer cells.[4][5] In this context, MEK inhibition can lead to the activation of Src, which can then be blocked by this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| In Vitro IC50 (Src kinase) | ~4 nM | Biochemical Assay | [2][4] |
| Cellular IC50 (p-Src Tyr419) | ~100 nM | Various Cancer Cell Lines | [4][5] |
| EC50 (Cell Viability) | > 5 µM | Majority of 16 Cancer Cell Lines Tested | [4] |
| Selectivity vs. VEGFR-2 | >933-fold | Biochemical Assay | [1] |
| Selectivity vs. CSK | >448-fold | Biochemical Assay | [1] |
Experimental Protocols
Western Blot for Src Phosphorylation
This protocol is to determine the on-target efficacy of this compound by measuring the levels of phosphorylated Src.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Src (Tyr419) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 1-3 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (anti-p-Src) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the bands using an imager.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total Src.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Compensatory activation of Src upon MEK inhibition.
References
- 1. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far [mdpi.com]
- 3. Facebook [cancer.gov]
- 4. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming AZD0424 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to the Src/Abl kinase inhibitor, AZD0424, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule that functions as a dual inhibitor of Src and Abl tyrosine kinases.[1] These kinases are often upregulated in cancer cells and play a crucial role in cell proliferation, survival, invasion, and metastasis.[1] this compound has been shown to potently inhibit the phosphorylation of Src at tyrosine 419 (p-Src Tyr416), a key marker of its activation, with an in vitro IC50 of approximately 4 nM and a cellular EC50 of about 100 nM.[1][2] By inhibiting Src and Abl, this compound can induce a G1 cell cycle arrest in sensitive cancer cell lines.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to Src inhibitors like this compound can arise through several mechanisms:
-
Activation of Compensatory Signaling Pathways: Cancer cells can bypass Src inhibition by upregulating parallel signaling pathways. Common compensatory mechanisms include the activation of:
-
Receptor Tyrosine Kinases (RTKs) such as EGFR and HER2.
-
The PI3K/Akt/mTOR pathway.
-
The FAK (Focal Adhesion Kinase) signaling pathway.
-
The JAK/STAT signaling pathway.
-
-
Upregulation of Downstream Effectors: Increased expression or activation of proteins downstream of Src can render its inhibition ineffective.
-
Drug Efflux: Increased expression of drug efflux pumps, such as ABCG2, can reduce the intracellular concentration of this compound.
-
Tumor Microenvironment: Factors within the tumor microenvironment can contribute to drug resistance.
Q3: How can I confirm if my cell line has developed resistance to this compound?
Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. An increase in IC50 of 3-fold or more is generally considered an indication of resistance. This is determined using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Q4: What are some initial troubleshooting steps if I observe this compound resistance?
-
Verify Drug Potency: Ensure the this compound stock solution is correctly prepared and has not degraded.
-
Confirm Src Inhibition: Perform a Western blot to check the phosphorylation status of Src (p-Src Tyr416) in both sensitive and resistant cells treated with this compound. A lack of p-Src inhibition in resistant cells at concentrations that are effective in sensitive cells suggests a resistance mechanism upstream of or at the level of Src.
-
Assess Cell Viability: Re-run the cell viability assay with a wider range of this compound concentrations to accurately determine the IC50 shift.
-
Analyze Key Signaling Pathways: Use Western blotting or other proteomic techniques to investigate the activation status of key compensatory pathways (e.g., p-Akt, p-FAK, p-EGFR) in your resistant cell line compared to the parental line.
Troubleshooting Guides
Guide 1: Generating an this compound-Resistant Cancer Cell Line
This guide provides a general protocol for developing a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Experimental Workflow:
References
Technical Support Center: AZD0424 Animal Model Toxicity Minimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with AZD0424 in animal models. The information is curated from preclinical and clinical study data to assist in designing and executing experiments effectively.
Troubleshooting Guides
Observed Toxicities and Mitigation Strategies
While specific No-Observed-Adverse-Effect-Level (NOAEL) data from preclinical studies are not publicly available, key toxicities have been identified in animal models, primarily in rats and dogs. The primary dose-limiting toxicity is gastrointestinal, with other effects noted in the hematopoietic, lymphoid, and cardiovascular systems.
Table 1: Summary of this compound-Associated Toxicities in Animal Models and Recommended Mitigation Strategies
| Target Organ/System | Observed Toxicities | Recommended Mitigation & Monitoring Strategies | Animal Model |
| Gastrointestinal (GI) Tract | Dose-limiting toxicity. Includes symptoms such as diarrhea, vomiting, and weight loss. | - Implement a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific animal model and strain. - Consider formulation optimization to improve local GI tolerability. - Provide supportive care, including hydration and anti-diarrheal agents, as per veterinary guidance. - Closely monitor for clinical signs of GI distress, body weight, and food/water intake. | Rat, Dog |
| Hematopoietic System | Effects on blood cell counts. | - Conduct baseline and periodic complete blood counts (CBCs) to monitor for changes in red blood cells, white blood cells, and platelets. - Adjust dosing or provide supportive care if significant hematological changes are observed. | Rat, Dog |
| Lymphoid System | Effects on lymphoid tissues. | - At necropsy, perform thorough gross and histopathological examination of lymphoid organs (e.g., spleen, lymph nodes, thymus). | Rat, Dog |
| Cardiovascular System | Hypotension and reflex tachycardia. | - For in-depth cardiovascular safety assessment, consider telemetry monitoring to continuously measure blood pressure and heart rate. - Monitor for clinical signs of cardiovascular distress. | Rat, Dog |
| Bone Metabolism | Reduced bone turnover. | - If bone-related endpoints are relevant to the study, consider including bone turnover markers or histomorphometry. | Not specified |
Experimental Protocols
Dose-Finding and Toxicity Monitoring Protocol (Hypothetical)
This protocol outlines a general approach for determining a well-tolerated dose of this compound for efficacy studies in a rodent model.
Objective: To establish a therapeutic dose of this compound that minimizes toxicity while maintaining pharmacological activity.
Materials:
-
This compound
-
Vehicle (e.g., 80 mM citrate buffer, pH 3.1, supplemented with 10% Cremophor EL and 10% PEG400)
-
Appropriate animal models (e.g., nude mice for xenograft studies)
-
Standard animal care and monitoring equipment
Methodology:
-
Dose-Range Finding Study (Acute Toxicity):
-
Select a small cohort of animals.
-
Administer single escalating doses of this compound.
-
A starting dose can be extrapolated from publicly available data; for instance, the first-in-human study began at 5 mg, which was less than one-tenth the scaled maximum tolerated dose in rats[1].
-
Monitor animals closely for 7-14 days for clinical signs of toxicity and mortality.
-
Determine the maximum tolerated single dose.
-
-
Repeat-Dose Toxicity Study (Sub-chronic):
-
Based on the acute toxicity data, select 3-4 dose levels for a repeat-dose study (e.g., 14 or 28 days).
-
Administer this compound daily via the intended route (e.g., oral gavage).
-
Include a vehicle control group.
-
Monitoring:
-
Daily: Clinical observations, body weight, food and water consumption.
-
Weekly: Complete blood count (CBC) and serum biochemistry.
-
End of Study: Necropsy, organ weights, and histopathological analysis of key organs (especially GI tract, liver, kidneys, spleen, and heart).
-
-
-
Data Analysis and Dose Selection:
-
Analyze the data to identify the NOAEL and/or the Lowest-Observed-Adverse-Effect-Level (LOAEL).
-
Select a dose for efficacy studies that is below the LOAEL but has demonstrated target engagement. In a published study, clear inhibition of the Src target was seen at doses ≥20 mg per day in humans[2].
-
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound in animal models?
A1: The primary dose-limiting toxicity of this compound observed in preclinical studies with rats and dogs is gastrointestinal (GI) toxicity[1]. Researchers should pay close attention to signs of GI distress in their animal subjects.
Q2: What are the recommended starting doses for an efficacy study in mice?
A2: While a definitive universal starting dose cannot be provided, a study on HCC1954 tumor xenografts in CD-1 nude mice showed effective Src inhibition at daily oral gavage doses of ≥ 10 mg/kg[3]. It is crucial to perform a dose-range finding study in the specific mouse strain being used to determine the optimal tolerated and effective dose.
Q3: How can I formulate this compound for oral administration in animal models?
A3: A previously reported successful vehicle for oral gavage of this compound in mice is an 80 mM citrate buffer at pH 3.1, supplemented with 10% Cremophor EL and 10% PEG400[3]. The stability and suitability of this formulation should be confirmed for your specific experimental conditions.
Q4: Are there any known cardiovascular side effects of this compound in animals?
A4: Yes, preclinical studies in rats and dogs have reported hypotension and reflex tachycardia[1]. For studies where cardiovascular function is a critical parameter, continuous monitoring (e.g., via telemetry) is recommended.
Q5: How does the toxicity profile of this compound in animals compare to humans?
A5: The toxicity profile of this compound in humans is generally consistent with findings from non-clinical animal studies[1]. Gastrointestinal disorders, such as nausea, anorexia, and vomiting, were the most frequently observed drug-related toxicities in a Phase I clinical trial[1]. This consistency highlights the relevance of careful preclinical toxicity assessment.
Visualizations
Caption: this compound inhibits Src and Abl kinase signaling pathways.
Caption: Troubleshooting workflow for managing this compound-induced toxicity.
References
- 1. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Investigation of repeated dose (90 day) oral toxicity, reproductive/developmental toxicity and mutagenic potential of ‘Calebin A’ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving AZD0424 Delivery in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of AZD0424 in preclinical experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
Issue 1: Poor aqueous solubility of this compound leading to precipitation in aqueous buffers.
-
Question: My this compound is precipitating out of my aqueous buffer during my in vitro assay. How can I resolve this?
-
Answer: this compound is known to be poorly soluble in water.[1] To avoid precipitation, it is crucial to first prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound.[1] For your in vitro assays, you can then dilute this DMSO stock solution into your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is kept low (typically below 0.5% v/v) to avoid solvent-induced artifacts.
Issue 2: Inconsistent or low in vivo efficacy of orally administered this compound.
-
Question: I am observing variable or lower-than-expected tumor growth inhibition in my mouse xenograft model after oral gavage of this compound. What could be the cause and how can I improve this?
-
Answer: Inconsistent in vivo efficacy of orally administered small molecule inhibitors like this compound can often be attributed to poor oral bioavailability. This can be due to a combination of factors including low aqueous solubility, poor permeability across the intestinal epithelium, and first-pass metabolism.
A key strategy to address this is to use a suitable formulation to enhance solubility and absorption. For in vivo studies in mice, a previously reported successful formulation for this compound is a solution in 80 mM citrate buffer at pH 3.1, supplemented with 10% Cremophor EL and 10% PEG400. This formulation helps to keep the compound solubilized in the gastrointestinal tract, thereby improving its absorption.
Issue 3: Difficulty in achieving desired plasma concentrations of this compound in pharmacokinetic studies.
-
Question: My pharmacokinetic study in mice shows low and variable plasma concentrations of this compound after oral administration. What steps can I take to troubleshoot this?
-
Answer: Low and variable plasma concentrations are indicative of absorption issues. Beyond optimizing the formulation as mentioned above, consider the following:
-
Fasting Status of Animals: The presence of food in the stomach can significantly alter the absorption of orally administered drugs. Ensure a consistent fasting period for all animals before dosing to reduce variability.
-
Dose Volume and Administration Technique: Ensure accurate and consistent oral gavage technique. The volume administered should be appropriate for the size of the animal to avoid reflux or incomplete dosing.
-
Blood Sampling Time Points: Ensure your blood sampling schedule is appropriate to capture the absorption phase (Cmax) and elimination phase of the drug.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that acts as a potent inhibitor of both Src and Abl tyrosine kinases.[1][2] These kinases are often upregulated in cancer cells and are involved in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[3] By inhibiting Src and Abl, this compound can disrupt these cancer-promoting processes.
Q2: What are the known in vitro effects of this compound?
A2: In vitro, this compound has been shown to potently inhibit the phosphorylation of Src.[4][5][6] This on-target activity, however, translates to inhibition of cell viability in only a subset of cancer cell lines, where it induces a G1 cell cycle arrest.[4][5][6]
Q3: Has this compound shown efficacy in in vivo preclinical models?
A3: Yes, this compound has demonstrated anti-tumor activity in preclinical in vivo models. For instance, in combination with the MEK inhibitor trametinib, this compound has been shown to inhibit tumor growth in HCT116 colorectal cancer xenografts in mice.[5][6]
Q4: What is a suitable vehicle for in vivo delivery of this compound?
A4: A formulation that has been used successfully for oral gavage in mice is 80 mM citrate buffer (pH 3.1) containing 10% Cremophor EL and 10% PEG400.
Q5: Are there any known challenges with the oral bioavailability of kinase inhibitors in general?
A5: Yes, many small molecule kinase inhibitors face challenges with oral bioavailability due to their physicochemical properties. Common issues include poor aqueous solubility and high lipophilicity, which can limit their absorption from the gastrointestinal tract.
Section 3: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C25H29ClN6O5 | [1] |
| Molecular Weight | 528.99 g/mol | [1] |
| Aqueous Solubility | Insoluble | [1] |
| Solvent Solubility | Soluble in DMSO | [1] |
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Src phosphorylation) | Various cancer cell lines | ~100 nM | [4][5][6] |
| Effect on Cell Cycle | Sensitive cancer cell lines | G1 arrest | [4][5] |
Section 4: Experimental Protocols
In Vitro Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Methodology:
-
Prepare a stock solution of this compound: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Prepare assay plates: Add 190 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a 96-well microplate.
-
Add this compound stock: Add 10 µL of the 10 mM this compound stock solution to the PBS-containing wells to achieve a final concentration of 500 µM in 5% DMSO.
-
Incubate: Shake the plate at room temperature for 1.5 hours.
-
Separate undissolved compound: Filter the contents of each well using a solubility filter plate.
-
Quantify soluble compound: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
Calculate solubility: Determine the concentration of soluble this compound by comparing the peak area to a standard curve.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound using an in vitro Caco-2 cell monolayer model.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Prepare test compound solution: Prepare a solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) at the desired concentration. The final DMSO concentration should be kept below 0.5%.
-
Apical to Basolateral (A-B) Permeability:
-
Add the this compound solution to the apical (upper) chamber of the Transwell®.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the this compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the filter membrane
-
C0 is the initial concentration of the drug in the donor chamber
-
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.
Methodology:
-
Animal Acclimatization: Acclimatize male BALB/c mice for at least one week before the study.
-
Formulation Preparation: Prepare the this compound formulation (e.g., 80 mM citrate buffer, pH 3.1, with 10% Cremophor EL and 10% PEG400) on the day of dosing.
-
Dosing:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer a single oral dose of the this compound formulation via gavage at a specified dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (approximately 50 µL) from a consistent site (e.g., tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).
Section 5: Visualizations
Caption: this compound inhibits Src and Abl signaling pathways.
Caption: Workflow for assessing and improving oral delivery.
Caption: Troubleshooting logic for in vivo efficacy issues.
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from AZD0424 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with AZD0424. It provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe potent inhibition of SRC phosphorylation (pSRC Tyr419) at nanomolar concentrations of this compound, but see minimal impact on cell viability, even at low micromolar concentrations. Is this expected?
A1: Yes, this is a documented observation for this compound. Studies have shown that while this compound potently inhibits its direct target, pSRC (Tyr419), with an IC50 of approximately 100 nM in many cancer cell lines, the effect on cell viability is often less pronounced and requires higher, low-micromolar concentrations.[1][2] This discrepancy can be attributed to several factors:
-
Cellular Context and Redundancy: The SRC signaling pathway is part of a complex and interconnected network. In many cell lines, redundant signaling pathways can compensate for the inhibition of SRC, thus maintaining cell survival and proliferation.
-
Cytostatic vs. Cytotoxic Effects: this compound has been shown to induce a G1 cell cycle arrest in sensitive cell lines rather than apoptosis.[2] Therefore, assays that primarily measure cytotoxicity (e.g., LDH release) may show minimal effects compared to assays that measure proliferation (e.g., cell counting, BrdU incorporation).
-
Off-Target Effects at Higher Concentrations: The effects on cell viability observed at higher micromolar concentrations may be due to the inhibition of other kinases beyond SRC and ABL.[3]
Troubleshooting Steps:
-
Confirm Target Engagement: Continue to use Western blotting to confirm the inhibition of pSRC (Tyr419) at your experimental concentrations.
-
Assess Cell Cycle Progression: Utilize flow cytometry to analyze the cell cycle distribution and look for an accumulation of cells in the G1 phase.
-
Measure Proliferation: Employ assays that directly measure cell proliferation, such as IncuCyte live-cell analysis or CellTiter-Glo®, over a time course (e.g., 24, 48, 72 hours).
-
Investigate Apoptosis: Use assays like Annexin V/PI staining or caspase-3/7 activity assays to determine if apoptosis is induced at higher concentrations.
Q2: Our in vitro experiments showed synergistic effects when combining this compound with a MEK inhibitor, but this synergy is not translating to our in vivo xenograft models. What could be the reason for this discrepancy?
A2: This is a complex issue that can arise from differences between in vitro and in vivo systems. While the combination of this compound and MEK inhibitors like trametinib has demonstrated synergistic inhibition of tumor growth in vivo in some models (e.g., HCT116), this is not always the case.[1][4]
Potential Reasons for Discrepancy:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The dose and schedule of administration in your in vivo model may not be achieving sufficient and sustained inhibition of both SRC and MEK pathways within the tumor tissue. A Phase I clinical trial of this compound monotherapy showed clear target inhibition at doses ≥20 mg per day.[5]
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than a 2D cell culture system. The presence of stromal cells, extracellular matrix, and growth factors can activate alternative survival pathways that are not present in vitro.
-
Compensatory Signaling: Even with dual pathway inhibition, tumor cells can develop resistance through the activation of other compensatory signaling pathways. For instance, in trametinib-resistant cells, this compound was unable to re-sensitize them to the MEK inhibitor, likely due to multiple compensatory mechanisms.[1][2]
-
Drug Delivery and Metabolism: The oral bioavailability and metabolism of this compound and the co-administered MEK inhibitor could influence their effective concentrations at the tumor site.[3]
Troubleshooting Workflow:
Q3: We are observing an increase in total SRC protein levels after treating cells with this compound. Is this a known phenomenon?
A3: Yes, an increase in total SRC protein levels following treatment with increasing concentrations of this compound has been reported.[2] This is often a compensatory feedback mechanism. When the activity of a kinase is inhibited, the cell may attempt to overcome this blockade by upregulating the expression of the kinase. This highlights the importance of assessing both the phosphorylated (active) and total protein levels of your target.
Data Summary
Table 1: this compound Potency in Cellular Assays
| Parameter | Cell Line(s) | Value | Reference |
| pSRC (Tyr419) Inhibition IC50 | Various Cancer Cell Lines | ~100 nM | [1][2] |
| Cell Viability EC50 | Majority of 16 cell lines tested | > 5 µM | [2] |
| Cell Viability EC50 | LS174t (colorectal) | < 1 µM | [2] |
Signaling Pathways
This compound is an inhibitor of the SRC and ABL non-receptor tyrosine kinases.[3][6] SRC is a key node in multiple signaling pathways that regulate cell growth, proliferation, survival, and invasion.
When MEK inhibitors are used, a common resistance mechanism is the reactivation of upstream signaling, often involving SRC. This compound can block this compensatory activation.
Experimental Protocols
Western Blot for pSRC (Tyr419) and Total SRC
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at desired concentrations for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies for pSRC (Tyr419) and total SRC overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) on the same membrane.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the plate and add the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls and plot the dose-response curve to calculate the EC50 value.
-
References
- 1. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
Adjusting AZD0424 treatment duration for optimal effect
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using AZD0424. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the effective application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, small-molecule inhibitor of both Src and Abl non-receptor tyrosine kinases.[1] In preclinical studies, it has been shown to potently inhibit the phosphorylation of Src at tyrosine-419, with a cellular IC50 of approximately 100 nM.[2][3] By inhibiting Src and Abl kinases, this compound can interfere with signaling pathways that regulate cell growth, survival, migration, and invasion.[3][4]
Q2: What is the recommended concentration of this compound for in vitro studies?
A2: The optimal concentration of this compound for in vitro studies is cell-line dependent. While the IC50 for inhibiting Src phosphorylation is around 100 nM, potent inhibition of cell proliferation is typically observed in the low micromolar range in sensitive cell lines.[2][3] For many cancer cell lines, single-agent this compound shows limited efficacy, with EC50 values greater than 5 µM.[2] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q3: What is the observed effect of this compound on the cell cycle and apoptosis?
A3: In sensitive cancer cell lines, this compound treatment has been shown to induce a modest G1 cell cycle arrest.[2] However, it does not typically induce apoptosis when used as a single agent.[2]
Q4: Has this compound shown efficacy as a monotherapy in clinical trials?
A4: In a Phase I clinical trial involving patients with advanced solid tumors, this compound as a monotherapy did not show significant anti-tumor responses.[5][6] While there was clear evidence of Src target inhibition at doses of 20 mg per day and higher, the majority of patients experienced disease progression.[5][6] Consequently, further evaluation of this compound as a monotherapy in patients with solid tumors is not recommended.[5][6]
Q5: What is the rationale for combining this compound with MEK inhibitors?
A5: Preclinical studies have shown that treatment with MEK inhibitors can lead to a compensatory activation of Src family kinases.[2] this compound can abrogate this compensatory signaling.[2] The combination of this compound with MEK inhibitors, such as trametinib or AZD6244, has been shown to synergistically inhibit cell viability in KRAS-mutant colorectal cancer cell lines and lead to greater tumor growth inhibition in vivo compared to the MEK inhibitor alone.[2][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Limited or no effect on cell viability with single-agent this compound. | Many cancer cell lines are insensitive to single-agent Src inhibition. | Confirm target engagement by assessing the phosphorylation of Src (Tyr419). Consider using this compound in combination with other targeted therapies, such as MEK inhibitors, where synergistic effects have been observed.[2] |
| Variability in experimental results. | Inconsistent drug preparation or cell culture conditions. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the final concentration. Maintain consistent cell seeding densities and treatment durations across experiments. |
| Difficulty in observing synergistic effects with MEK inhibitors. | Cell line-specific signaling pathways. | The synergistic effect of combining this compound and MEK inhibitors can be context-dependent. For example, in preclinical studies, the combination was effective in HCT116 xenografts but not in DLD1 xenografts.[2] It is advisable to characterize the baseline signaling pathways in your cell line of interest. |
| In vivo tumor models are not responding to treatment. | Suboptimal dosing or treatment schedule. | In a xenograft model with HCT116 cells, a trametinib dose of 0.3 mg/kg was used in combination with this compound to see a significant effect.[2] The dosing and schedule may need to be optimized for your specific model. The half-life of this compound in humans is approximately 8.4 hours, which may inform dosing frequency.[5][6] |
Data Summary
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | EC50 (µM) for Cell Viability | Reference |
| LS174t | Colorectal | < 1 | [2] |
| MDA-MB-231 | Breast | Sensitive (EC50 not specified) | [2] |
| BT549 | Breast | Sensitive (EC50 not specified) | [2] |
| HCC1954 | Breast | Sensitive (EC50 not specified) | [2] |
| Multiple other cell lines | Various | > 5 | [2] |
In Vivo Efficacy of this compound in Combination with Trametinib
| Xenograft Model | Treatment Group | Outcome | Reference |
| HCT116 | This compound alone | No effect on tumor growth | [2] |
| HCT116 | Trametinib (0.3 mg/kg) | Inhibition of tumor growth | [2] |
| HCT116 | This compound + Trametinib (0.3 mg/kg) | Significant reduction in tumor growth compared to trametinib alone | [2] |
| DLD1 | This compound, Trametinib, or Combination | Resistant to treatment | [2] |
Phase I Clinical Trial Results (Monotherapy)
| Parameter | Value | Reference |
| Number of Patients | 41 | [5][6] |
| Dose Range | 5 mg to 150 mg once-daily; 40 mg bi-daily | [5][6] |
| Mean Half-life (t1/2) | 8.4 ± 2.8 hours | [5][6] |
| Objective Response Rate | 0% | [5][6] |
| Stable Disease (≥ 6 weeks) | 17.1% | [5][6] |
| Common Adverse Events | Nausea, fatigue, anorexia, alopecia | [5][6] |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in 96-well plates at a density appropriate for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the EC50 value.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 HCT116 cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound and/or other agents (e.g., trametinib) via the appropriate route (e.g., oral gavage) and at the desired dose and schedule. Include a vehicle control group.
-
Monitoring: Continue to monitor tumor volume and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Reverse Phase Protein Array (RPPA)
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Denaturation and Dilution: Adjust the protein concentration of all samples to be uniform. Add SDS sample buffer and denature the proteins by heating.
-
Array Printing: Print the lysates onto nitrocellulose-coated slides using a protein arrayer.
-
Immunostaining: Incubate each slide with a specific primary antibody, followed by a labeled secondary antibody.
-
Signal Detection: Use a sensitive detection method to visualize the protein spots.
-
Data Analysis: Quantify the signal intensity of each spot and normalize the data to a total protein stain to account for any loading variations.
Visualizations
Caption: this compound inhibits Src and Abl signaling pathways.
Caption: this compound counteracts MEK inhibitor-induced compensatory signaling.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Facebook [cancer.gov]
- 2. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of ABL Family Kinases in Cancer: from Leukemia to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Abl kinases can function as suppressors of tumor progression and metastasis [frontiersin.org]
- 6. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AZD0424 interference with other signaling pathways
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the experimental nuances of working with AZD0424, a potent inhibitor of SRC and ABL kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable small molecule that acts as a potent inhibitor of both SRC and ABL tyrosine kinases.[1][2] Its primary mechanism involves the inhibition of SRC phosphorylation, specifically at tyrosine-419, which is a key activation site.[3][4] By inhibiting SRC and ABL, this compound can disrupt signaling pathways involved in cell growth, invasion, and metabolism.[5]
Q2: What are the expected downstream effects of SRC inhibition by this compound?
Inhibition of SRC by this compound has been shown to impact several downstream signaling proteins. In studies using reverse-phase protein array (RPPA) analysis, treatment with this compound led to a reduction in the phosphorylation of the SRC kinase target STAT5.[3] Additionally, reduced phosphorylation of proteins involved in receptor tyrosine kinase signaling, such as EGFR, PLCγ, and SHP2, has been observed.[3]
Q3: Is there a publicly available kinase selectivity profile or kinome scan for this compound?
Currently, a comprehensive, publicly available kinome scan profiling this compound against a wide panel of kinases has not been identified in the reviewed literature. The primary reported targets are SRC and ABL kinases.[1][2][3] Therefore, any unexpected effects on other signaling pathways should be interpreted with caution and may warrant further investigation into potential off-target interactions.
Q4: What were the common adverse effects observed in the Phase 1 clinical trial of single-agent this compound?
In a Phase 1 clinical trial involving patients with advanced solid tumors, single-agent this compound did not result in tumor shrinkage.[6] The most frequently reported side effects included:
-
Nausea and vomiting
-
Fatigue
-
Loss of appetite (anorexia)
-
Hair loss (alopecia)
-
Constipation
-
Low levels of phosphate in the blood[6]
It's important to note that the study concluded that this compound as a monotherapy was not beneficial for this patient population.[6]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: I'm observing altered phosphorylation of EGFR, FAK, or other receptor tyrosine kinase pathway members after this compound treatment.
-
Possible Cause 1 (On-Target Effect): SRC is a known downstream effector of multiple receptor tyrosine kinases, including EGFR. Inhibition of SRC can therefore indirectly lead to changes in the phosphorylation state and activity of these upstream receptors and their associated signaling molecules as the cell attempts to adapt. Reduced phosphorylation of EGFR, PLCγ, and SHP2 has been documented as a consequence of this compound treatment.[3]
-
Possible Cause 2 (Compensatory Feedback): When used in combination with other inhibitors, such as MEK inhibitors (e.g., trametinib), this compound has been shown to abrogate the compensatory activation of EGFR and FAK that is often induced by MEK inhibition alone.[3][4] If you are using this compound in a combination study, the effects on these pathways are likely a result of blocking this feedback loop.
-
Troubleshooting Steps:
-
Confirm SRC Inhibition: Verify that this compound is effectively inhibiting its primary target in your experimental system by measuring the phosphorylation of SRC at Tyr419.
-
Time-Course and Dose-Response: Perform a time-course and dose-response experiment to understand the dynamics of the observed pathway alterations.
-
Consult Literature on SRC's Role: Review literature specific to your cell type to understand the known roles of SRC in regulating the signaling pathways you are investigating.
-
Issue 2: this compound is showing synergistic effects with a MEK inhibitor in my experiments. What is the basis for this?
-
Scientific Rationale: Treatment of KRAS-mutant colorectal cancer cell lines with MEK inhibitors can lead to a compensatory activation of SRC signaling.[3][4] This is a known resistance mechanism. This compound can block this SRC-mediated compensatory signaling, leading to a synergistic inhibition of cell viability when combined with a MEK inhibitor.[3][4][7] The combination has been shown to reduce the activation of EGFR, FAK, and SRC itself.[3]
-
Experimental Workflow to Confirm Synergy:
Issue 3: I am not observing the expected level of cell viability inhibition with this compound as a single agent.
-
Possible Cause: Single-agent this compound has demonstrated limited efficacy in inhibiting cell viability in a broad range of cancer cell lines, often requiring micromolar concentrations for an effect, which may be outside the "on-target" range. [3][4]Inhibition of cell viability was observed in only a subset of cell lines tested in preclinical studies, and a Phase 1 clinical trial showed no tumor responses to this compound monotherapy.
[3][6]* Troubleshooting Steps:
-
Confirm Target Engagement: Ensure that this compound is inhibiting SRC phosphorylation in your specific cell line at the concentrations used. An IC50 of approximately 100 nM for SRC inhibition has been reported in cellular assays.
[3][4] 2. Assess Other Phenotypes: Besides cell viability, consider assessing other SRC-related phenotypes such as cell migration, invasion, or adhesion, which may be more sensitive to SRC inhibition.
-
Consider Combination Therapy: Based on preclinical data, the therapeutic potential of this compound appears to be more pronounced in combination with other agents, such as MEK inhibitors, where it can overcome specific resistance mechanisms.
[3][4]
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling interactions of this compound.
Primary mechanism of action of this compound.
This compound interference with MEK inhibitor compensatory signaling.
Experimental Protocols
Protocol: Reverse-Phase Protein Array (RPPA) for Pathway Profiling
This protocol provides a general methodology for assessing changes in intracellular signaling pathways upon treatment with this compound, as described in the literature.
[3]
-
Cell Culture and Lysis:
-
Plate cells of interest and treat with desired concentrations of this compound for specified time points.
-
Wash cells with PBS and lyse using an appropriate lysis buffer (e.g., containing 1% Triton X-100, 50 mM HEPES, pH 7.4, 150 mM NaCl, 1.5 mM MgCl2, 1 mM EGTA, 100 mM NaF, 10 mM Na pyrophosphate, 1 mM Na3VO4, 10% glycerol, and protease/phosphatase inhibitors).
-
Determine protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Protein Quantification and Denaturation:
-
Adjust the protein concentration of all samples to be uniform (e.g., 1-2 µg/µL).
-
Denature the lysates by adding 4x SDS sample buffer (40% Glycerol, 8% SDS, 0.25 M Tris-HCl, pH 6.8) and boiling for 5 minutes.
-
Array Printing:
-
Print the denatured lysates onto nitrocellulose-coated slides using a contact-based arrayer. Each lysate should be printed in a dilution series to ensure accurate quantification.
-
Immunostaining:
-
Block the slides to prevent non-specific antibody binding.
-
Incubate each slide with a specific primary antibody that recognizes a protein or a specific phosphorylation event.
-
Wash the slides and incubate with a species-specific, biotinylated secondary antibody.
-
Further wash and incubate with a streptavidin-conjugated fluorescent probe.
-
Signal Quantification and Analysis:
-
Scan the slides using a laser scanner to detect the fluorescent signal.
-
Quantify the spot intensities using array analysis software.
-
Normalize the data to account for variations in total protein.
-
Compare the signal intensities between different treatment groups to identify changes in protein expression or phosphorylation.
Summary of In Vitro IC50/EC50 Data for this compound
Parameter Value Cell Context Reference SRC Kinase Inhibition (in vitro) ~4 nM Biochemical Assay [3] SRC Phosphorylation (Tyr419) Inhibition (EC50) ~100 nM Cellular Assay (various cancer cell lines) [3][4] Cell Viability Inhibition (EC50) > 5 µM In 11 out of 16 cancer cell lines tested [3] Cell Viability Inhibition (EC50) < 1 µM LS174t colorectal cancer cell line [3]
References
- 1. Facebook [cancer.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Reprogramming of the Kinome In Response to Targeted MEK Inhibition In Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating AZD0424 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of AZD0424, a potent dual inhibitor of Src and Abl kinases.[1] Effective target engagement is a critical step in the development of targeted therapies, confirming that a drug interacts with its intended molecular target within the complex cellular environment. This document outlines experimental data, detailed protocols for key validation techniques, and a comparative analysis with alternative Src/Abl kinase inhibitors.
Introduction to this compound and Target Engagement
This compound is an orally active small molecule inhibitor targeting the non-receptor tyrosine kinases Src and Abl.[1] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration. Dysregulation of Src and Abl activity is implicated in the progression of various cancers, making them attractive therapeutic targets.
Validating that this compound effectively binds to and inhibits Src and Abl within living cells is paramount for confirming its mechanism of action and advancing its preclinical and clinical development. This guide explores several robust methods for assessing the target engagement of this compound and compares its performance with other well-established Src/Abl inhibitors, dasatinib and bosutinib.
Quantitative Data Summary
The following tables summarize the potency of this compound and alternative inhibitors in various assays, providing a quantitative basis for comparison.
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target | Metric | Value | Reference |
| In Vitro Kinase Assay | Src | IC50 | ~4 nM | [2] |
| Cellular Phosphorylation Assay (in multiple cancer cell lines) | Src (pY419) | EC50 | ~100 nM | [2][3] |
| Cell Viability Assay (LS174t colorectal cancer cell line) | Proliferation | EC50 | < 1 µM | [3] |
| Cell Viability Assay (11 out of 16 cancer cell lines) | Proliferation | EC50 | > 5 µM | [3] |
Table 2: Comparative Potency of Src/Abl Kinase Inhibitors
| Compound | Target(s) | Assay Type | Metric | Value | Reference |
| This compound | Src, Abl | In Vitro Kinase (Src) | IC50 | ~4 nM | [2] |
| Cellular Phosphorylation (Src) | EC50 | ~100 nM | [2][3] | ||
| Dasatinib | Src, Abl, others | In Vitro Kinase (Src) | IC50 | 0.8 nM | [2] |
| NanoBRET (ABL1) | IC50 | 6.08 nM | |||
| NanoBRET (c-Src) | IC50 | 17.65 nM | |||
| Bosutinib | Src, Abl | In Vitro Kinase (Src) | IC50 | 1.2 nM | [2] |
| Cell Viability (K562) | IC50 | 250 nM |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the this compound signaling pathway and the workflows of key experimental methods for validating target engagement.
This compound inhibits Src and Abl kinases, blocking downstream signaling pathways.
Workflow for Phospho-Protein Western Blot.
Cellular Thermal Shift Assay (CETSA) Workflow.
NanoBRET Target Engagement Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.
Phospho-Src (pY419) Western Blot
This assay directly measures the inhibition of Src kinase activity in cells by quantifying the phosphorylation of its activation loop tyrosine (Y419).
-
Cell Culture and Treatment: Plate cells (e.g., HCT116, MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0-10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-3 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Src (Tyr419) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Src and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Src signal to the total Src signal and then to the loading control. Plot the normalized signal against the this compound concentration to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding. While specific CETSA data for this compound is not publicly available, this protocol outlines the general procedure.
-
Cell Culture and Treatment: Culture cells to a high density. Treat the cell suspension or adherent cells with various concentrations of the inhibitor or vehicle control for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein (Src or Abl) by Western blot, ELISA, or mass spectrometry.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) to the right in the presence of the inhibitor indicates target stabilization.
-
Isothermal Dose-Response (ITDR): Treat cells with a range of inhibitor concentrations and heat at a single, optimized temperature. Plot the amount of soluble protein against the inhibitor concentration to determine the EC50 for target engagement.
-
NanoBRET™ Target Engagement Assay
NanoBRET™ is a live-cell assay that measures compound binding to a target protein using bioluminescence resonance energy transfer (BRET).
-
Cell Preparation: Co-transfect HEK293 cells with a plasmid expressing the target kinase (Src or Abl) fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well or 384-well plate.
-
Assay Procedure:
-
Add the NanoBRET™ tracer, a fluorescently labeled ATP-competitive kinase inhibitor, to the cells at a predetermined optimal concentration.
-
Add serial dilutions of the test compound (this compound) or a vehicle control.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoGlo® substrate to the wells.
-
Measure the donor (NanoLuc®) emission at 460 nm and the acceptor (tracer) emission at 618 nm using a luminometer equipped with appropriate filters.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the cellular potency of target engagement.
Conclusion
Validating the cellular target engagement of kinase inhibitors like this compound is essential for their successful development. This guide provides a framework for comparing different methodologies, each with its own advantages.
-
Phospho-protein Western blotting is a direct and widely used method to assess the functional consequence of kinase inhibition.
-
CETSA offers a label-free approach to confirm direct binding to the target protein in a native cellular context.
-
NanoBRET™ assays provide a sensitive and quantitative method for measuring compound affinity to the target in live cells, suitable for higher-throughput screening.
The choice of method will depend on the specific research question, available resources, and the stage of drug development. By employing a combination of these techniques, researchers can build a comprehensive understanding of a compound's cellular mechanism of action and confidently advance promising candidates through the drug discovery pipeline.
References
A Comparative Guide to Src Inhibitors: AZD0424 vs. Saracatinib
In the landscape of targeted cancer therapy, the Src family of non-receptor tyrosine kinases represents a pivotal target due to their integral role in cell proliferation, survival, migration, and invasion. Two prominent investigational inhibitors, AZD0424 and Saracatinib (AZD0530), have been the subject of extensive preclinical and clinical research. This guide provides a comprehensive comparison of their performance as Src inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Executive Summary
Both this compound and saracatinib are potent, orally bioavailable dual inhibitors of Src and Abl kinases.[1][2][3] While they share a similar primary mechanism of action, their preclinical and clinical development trajectories have diverged. Saracatinib has been investigated in a broader range of indications, including various cancers and more recently, in non-oncological diseases like idiopathic pulmonary fibrosis (IPF) and Alzheimer's disease.[4][5][6][7][8] In contrast, clinical development of this compound as a monotherapy for advanced solid tumors was not recommended for further evaluation due to a lack of efficacy despite clear evidence of target inhibition.[9][10]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and saracatinib, focusing on their inhibitory potency and cellular effects.
Table 1: In Vitro Kinase Inhibitory Potency
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | Src | ~4[11] |
| Abl | Not explicitly quantified in the provided results | |
| Saracatinib | c-Src | 2.7[12][13] |
| c-Yes | 4-10[12] | |
| Fyn | 4-10[12] | |
| Lyn | 4-10[12] | |
| Blk | 4-10[12] | |
| Fgr | 4-10[12] | |
| Lck | 4-10[12] | |
| Abl | 30[13][14] |
Table 2: Cellular Activity and Efficacy
| Inhibitor | Cell Line(s) | Assay | Endpoint | Result |
| This compound | Breast cancer cell panel | Western Blot | p-Src (Tyr419) inhibition | Cellular EC50 of ~100 nM[11] |
| Various cancer cell lines | Proliferation Assay | Inhibition of cell viability | EC50 > 5 µM in 11 out of 16 cell lines[11] | |
| LS174t (colorectal) | Proliferation Assay | Inhibition of cell viability | EC50 < 1 µM[11] | |
| Breast cancer cell lines | Cell Cycle Analysis | G1 cell cycle arrest | Modest G1-arrest at concentrations > 1 µM[11] | |
| Saracatinib | Src Y530F NIH 3T3 | Proliferation Assay | Inhibition of cell growth | IC50 of 80 nM[12] |
| HT1080 | Invasion Assay | Inhibition of invasion | Significantly impaired invasion through a 3D collagen matrix[12] | |
| NBT-II bladder cancer | Cell Scattering Assay | Inhibition of EGF-induced scattering | Completely inhibited[12] | |
| DU145 and PC3 (prostate) | Western Blot | p-Src (Y419) inhibition | Potent inhibition[12] | |
| PC3, DU145, CWR22Rv1, LNCaP (prostate) | Proliferation Assay | Inhibition of cell growth | Inhibited growth[12] | |
| DU145 and PC3 (prostate) | Migration Assay | Inhibition of migration | Significantly inhibited migration in a Boyden chamber[12] | |
| Biliary Tract Carcinoma (TFK-1, EGI-1, HuH28, TGBC1-TKB) | Proliferation Assay | Inhibition of cell proliferation | Median dose from 2.26 to 6.99 µM[15] | |
| Biliary Tract Carcinoma (TFK-1, EGI-1, HuH28, TGBC1-TKB) | Migration Assay | Inhibition of cell migration | Inhibited at low doses[15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.
-
Methodology: The tyrosine kinase activity is typically measured using an enzyme-linked immunosorbent assay (ELISA) with recombinant catalytic domains of the target kinases.[12] The assay involves incubating the kinase with a substrate peptide and ATP in the presence of varying concentrations of the inhibitor (e.g., saracatinib dose ranges from 0.001-10 µM).[12] The extent of substrate phosphorylation is then quantified, often using an antibody specific to the phosphorylated substrate, and the IC50 value is calculated from the dose-response curve. For serine/threonine kinases, a filter capture assay with radiolabeled 32P-ATP is often employed.[12]
Cellular Phospho-Src Western Blot Analysis
-
Objective: To assess the ability of the inhibitors to block Src activation within a cellular context.
-
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., DU145, PC3, or a panel of breast cancer lines) are cultured to a suitable confluency.[11][12] The cells are then treated with increasing concentrations of this compound or saracatinib for a specified duration (e.g., 3 to 24 hours).[11]
-
Protein Extraction: Following treatment, cells are lysed to extract total cellular proteins.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for the phosphorylated form of Src at the activating tyrosine residue (e.g., Tyr419 for Src family kinases).[11] A primary antibody against total Src and a loading control (e.g., β-actin or GAPDH) are also used for normalization.
-
Detection and Quantification: The bands are visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or fluorescent signal. The band intensities are quantified to determine the concentration-dependent decrease in Src phosphorylation.[11]
-
Cell Proliferation/Viability Assay
-
Objective: To determine the effect of the inhibitors on cell growth and viability.
-
Methodology:
-
Cell Seeding: Cells are seeded in multi-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound or saracatinib for a specified period (e.g., 72 hours).[11]
-
Viability Assessment: Cell viability is measured using a variety of methods, such as the MTS or MTT assay, which measures mitochondrial metabolic activity, or assays that measure ATP content (e.g., CellTiter-Glo).
-
Data Analysis: The results are normalized to untreated control cells, and the EC50 or IC50 values (the concentration of inhibitor that causes 50% reduction in cell viability) are calculated from the dose-response curves.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., DU145, Calu-6, MDA-MB-231) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., CB17 mice).[12]
-
Treatment Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor (e.g., saracatinib at 25 mg/kg) is administered orally on a daily schedule.[12]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess biomarkers of Src activity. The primary endpoint is typically the inhibition of tumor growth compared to the vehicle-treated control group.
-
Visualizations
Src Signaling Pathway
Caption: Simplified Src signaling pathway and points of inhibition.
Experimental Workflow for Src Inhibitor Evaluation
Caption: A typical workflow for preclinical evaluation of Src inhibitors.
Logical Comparison: this compound vs. Saracatinib
Caption: Key distinguishing features of this compound and Saracatinib.
Conclusion
Both this compound and saracatinib are potent Src inhibitors with demonstrated preclinical activity. Saracatinib exhibits a slightly lower IC50 for Src and a broader inhibitory profile against other Src family kinases. While both compounds effectively inhibit Src phosphorylation in cellular models, their clinical development paths have been notably different. Saracatinib continues to be explored in various therapeutic areas, including cancers and fibrotic diseases. In contrast, the development of this compound as a monotherapy for solid tumors has been halted due to a lack of clinical efficacy. This comparative guide highlights the nuances between these two inhibitors and underscores the importance of translating in vitro potency into in vivo and clinical effectiveness. Researchers should consider these differences when selecting an inhibitor for their specific experimental needs.
References
- 1. Facebook [cancer.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Facebook [cancer.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Clinical Trial to Evaluate Saracatinib in Idiopathic Pulmonary Fibrosis [nationaljewish.org]
- 7. Clinical Trial Will Evaluate Saracatinib in Idiopathic Pulmonary Fibrosis | Mount Sinai - New York [mountsinai.org]
- 8. Saracatinib - Wikipedia [en.wikipedia.org]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. SRC kinase inhibition with saracatinib limits the development of osteolytic bone disease in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
A Comparative Guide to AZD0424 and Dasatinib for Abl Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent tyrosine kinase inhibitors, AZD0424 and dasatinib, with a specific focus on their activity against Abl kinase. Both compounds are recognized as dual inhibitors of the Src and Abl kinase families, which are crucial players in cell proliferation, survival, and migration. Understanding the nuances of their inhibitory profiles and mechanisms of action is critical for advancing cancer research and developing targeted therapies.
Introduction to the Inhibitors
Dasatinib , a well-established therapeutic agent, is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] It is known for its high potency against the Bcr-Abl fusion protein, the hallmark of CML, and its ability to overcome resistance to first-generation inhibitors like imatinib.[1][2] Dasatinib achieves this by binding to both the active and inactive conformations of the Abl kinase domain.[3]
This compound is an orally bioavailable small molecule that also functions as a dual inhibitor of Src and Abl kinases.[4][5] It has been investigated in preclinical and early-phase clinical trials for its potential as an anticancer agent.[5][6] While its development as a monotherapy for solid tumors has not been pursued, its potent inhibition of its target proteins makes it a valuable tool for research.[5][6]
Mechanism of Action and Signaling Pathway
Both this compound and dasatinib are ATP-competitive inhibitors, meaning they bind to the ATP-binding site of the kinase domain of Abl, preventing the transfer of a phosphate group to downstream substrates and thereby blocking the signaling cascade that drives cell proliferation and survival.
The Abl kinase signaling pathway is a central regulator of various cellular processes. In cancers like CML, the constitutively active Bcr-Abl fusion protein leads to the uncontrolled activation of downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT5, promoting leukemogenesis.[7][8] Inhibition of Bcr-Abl by compounds like dasatinib and this compound effectively shuts down these oncogenic signals.
Comparative Inhibitory Activity
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The following tables summarize the available data for this compound and dasatinib.
Table 1: Biochemical Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| This compound | Src | ~4 | [5][9] |
| Abl | Not explicitly reported | ||
| Dasatinib | Bcr-Abl | 0.8 - 3 | [1][2][3] |
| c-Abl | 9 - 14 | [10][11] | |
| Src | 0.2 - 1.1 | [1] |
Table 2: Cellular Inhibitory Activity
| Compound | Assay | Cell Line | IC50/EC50 (nM) | Reference(s) |
| This compound | SRC phosphorylation (pY419) | Various cancer cell lines | ~100 | [9][12] |
| Dasatinib | Bcr-Abl phosphorylation | K562 | 1 | [13] |
| Cell Viability | JURL-MK1, MOLM-7 | 0.8 - 1.3 | [2] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of inhibitory data, it is crucial to understand the methodologies employed. Below are generalized protocols for common assays used to evaluate Abl kinase inhibitors.
In Vitro Biochemical Kinase Inhibition Assay
This type of assay measures the direct effect of an inhibitor on the enzymatic activity of a purified kinase.
Methodology:
-
Reagent Preparation: Purified recombinant Abl or Bcr-Abl kinase, a specific peptide substrate, ATP (often [γ-³²P]ATP for radiometric assays or unlabeled for luminescence-based assays like ADP-Glo), and serial dilutions of the test inhibitor (this compound or dasatinib) are prepared in a suitable kinase buffer.
-
Kinase Reaction: The kinase, substrate, and inhibitor are pre-incubated together in the wells of a microplate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, often by adding a solution containing EDTA to chelate Mg²⁺, which is essential for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the incorporated radioactivity. In luminescence-based assays, the amount of ADP produced is measured, which is proportional to kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Bcr-Abl Phosphorylation Assay
This assay measures the ability of an inhibitor to block the activity of Bcr-Abl within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant environment.
Methodology:
-
Cell Culture: A human CML cell line endogenously expressing Bcr-Abl, such as K562, is cultured under standard conditions.[13]
-
Inhibitor Treatment: The cells are treated with various concentrations of the inhibitor (this compound or dasatinib) for a defined period (e.g., 1-2 hours).
-
Cell Lysis: After treatment, the cells are harvested and lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Detection of Phosphorylation: The levels of phosphorylated Bcr-Abl and/or its downstream substrates (e.g., CrkL) are measured.[14] This is commonly done using Western blotting with phospho-specific antibodies or by enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The intensity of the phosphorylation signal is quantified and normalized to a loading control. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.
Conclusion
References
- 1. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the drug development process: this compound - Ximbio [ximbio.com]
- 7. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Kit | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to Confirming AZD0424-Induced Apoptosis
For researchers, scientists, and professionals in drug development, understanding the cellular response to novel therapeutic agents is paramount. This guide provides a comprehensive comparison of methods to evaluate apoptosis, specifically in the context of the SRC inhibitor AZD0424. While preclinical studies have shown that this compound as a single agent primarily induces a G1 cell cycle arrest rather than apoptosis, its combination with other agents, such as MEK inhibitors, may lead to synergistic effects on cell viability and potentially induce programmed cell death.[1][2][3][4][5] Therefore, robust and accurate methods for confirming apoptosis are crucial.
Comparing Methods for Apoptosis Detection
Choosing the appropriate assay to detect apoptosis is dependent on the specific research question, the available equipment, and the stage of apoptosis being investigated.[6][7][8] Below is a comparative summary of common techniques.
| Assay | Principle | Stage of Apoptosis | Advantages | Limitations |
| Annexin V Staining | Detects the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane. | Early | High sensitivity for early apoptotic events; can be combined with a viability dye (e.g., PI or 7-AAD) to distinguish between apoptotic and necrotic cells. | Not suitable for fixed cells or tissues; requires gentle cell handling to avoid false positives.[9][10] |
| Caspase Activity Assays | Measures the activity of key executioner caspases, such as caspase-3 and caspase-7. | Mid | Direct measurement of a key enzymatic activity in the apoptotic cascade; kits are widely available for various platforms (e.g., fluorescence, luminescence).[11][12] | Caspase activation can occur in other forms of cell death; timing is critical as activity is transient.[13] |
| PARP Cleavage Analysis | Detects the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3. | Mid to Late | A specific hallmark of caspase-3 mediated apoptosis; can be readily detected by Western blotting.[14][15] | Requires cell lysis and protein analysis, which is lower throughput than flow cytometry-based assays. |
| TUNEL Assay | Labels DNA strand breaks, a characteristic feature of late-stage apoptosis.[16][17] | Late | Can be used on fixed cells and tissue sections, allowing for spatial localization of apoptotic cells. | Can also label necrotic cells and cells with DNA damage from other sources; interpretation requires careful controls.[13][18] |
Detailed Experimental Protocols
Reproducibility in apoptosis assays is highly dependent on standardized protocols. Below are detailed methodologies for the key experiments discussed.
Annexin V Staining for Flow Cytometry
This protocol is adapted from standard procedures for detecting early-stage apoptosis.[19][10][20]
-
Cell Preparation:
-
Induce apoptosis in your target cells with the desired treatment (e.g., this compound in combination with a MEK inhibitor). Include untreated cells as a negative control.
-
Harvest cells gently. For adherent cells, use a non-enzymatic cell dissociation solution.
-
Wash the cells twice with cold 1X PBS.
-
Centrifuge at 300-500 xg for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add a viability dye, such as Propidium Iodide (PI) or 7-AAD, 5 minutes before analysis.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Caspase-3/7 Activity Assay
This protocol outlines a typical fluorescent microplate reader-based assay.[12][21]
-
Cell Lysis:
-
Plate cells in a 96-well plate and treat as required.
-
After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3/7 activity assay kit.
-
Incubate the plate according to the kit manufacturer's instructions to ensure complete cell lysis.
-
-
Assay Reaction:
-
Add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission between 420-460 nm for an AMC-based substrate.
-
The fluorescence intensity is proportional to the caspase-3/7 activity.
-
Western Blot for PARP Cleavage
This protocol describes the detection of the 89 kDa cleaved PARP fragment.[14][15][22][23]
-
Protein Extraction:
-
Treat and harvest cells as previously described.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved PARP (Asp214) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
The presence of an 89 kDa band indicates PARP cleavage and apoptosis.
-
Visualizing Apoptosis Pathways and Workflows
To better understand the biological processes and experimental designs, the following diagrams are provided.
Caption: Intrinsic apoptosis pathway potentially activated by combination therapies.
Caption: Experimental workflow for confirming apoptosis.
Caption: Logical framework for confirming apoptosis.
References
- 1. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Detection of apoptosis : A review of conventional and novel techniques - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00247J [pubs.rsc.org]
- 9. biotium.com [biotium.com]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. biocompare.com [biocompare.com]
- 16. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 17. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. immunostep.com [immunostep.com]
- 21. researchgate.net [researchgate.net]
- 22. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Comparative Analysis of AZD0424 and Other Src Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the Src family kinase (SFK) inhibitor AZD0424 with other prominent Src inhibitors, including dasatinib, saracatinib (AZD0530), bosutinib, and ponatinib. This analysis is supported by preclinical experimental data to facilitate an informed evaluation of these compounds for research and development purposes.
Introduction to Src Kinase and its Inhibition
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating various cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of Src activity is frequently observed in a multitude of human cancers, making it a compelling target for therapeutic intervention.[1][2] Src inhibitors are a class of targeted therapies designed to block the activity of Src and other Src family kinases, thereby impeding tumor growth and metastasis.[3] This guide focuses on this compound, a potent oral inhibitor of Src and ABL1 kinases, and compares its activity with other well-established Src inhibitors.[4][5]
Comparative Analysis of Kinase Inhibition
The following table summarizes the in vitro inhibitory activities of this compound and other selected Src inhibitors against their primary target, Src, and other relevant kinases. It is important to note that variations in experimental conditions can influence IC50 values.
| Inhibitor | Src IC50 (nM) | Abl IC50 (nM) | Other Notable Targets (IC50 nM) | Reference(s) |
| This compound | ~4 | Yes | Lck, Yes | [4][6] |
| Dasatinib | 0.8 | <1 | BCR-ABL, c-KIT, PDGFRβ, ephrin receptors | [6][7] |
| Saracatinib (AZD0530) | 2.7 | Less Active | c-Yes (4), Fyn (4), Lyn (5), Lck (<4), Blk (11), Fgr (5) | [1][6][8][9] |
| Bosutinib | 1.2 | 1 | Lyn, Hck | [6] |
| Ponatinib | 5.4 | 0.37 | PDGFRα (1.1), VEGFR2 (1.5), FGFR1 (2.2) | [10] |
Key Observations:
-
All listed inhibitors demonstrate potent, low nanomolar inhibition of Src kinase in biochemical assays.[4][6][10]
-
Dasatinib, bosutinib, and ponatinib are notable for their multi-targeted profiles, inhibiting a broader range of kinases in addition to Src family members.[6][7][10]
-
This compound and saracatinib exhibit a more focused inhibitory activity on Src family kinases.[1][4]
Preclinical Efficacy and Cellular Activity
In cellular assays, this compound effectively inhibits the phosphorylation of Src at tyrosine-419 with an IC50 of approximately 100 nM.[5][6] While potent in inhibiting Src activity, the antiproliferative effects of this compound as a single agent in various cancer cell lines are modest, suggesting its therapeutic potential may be more pronounced in combination therapies or in specific cancer contexts where Src-mediated signaling is a primary driver of malignancy.[4][5]
Preclinical studies have shown that Src inhibitors can effectively reduce tumor cell migration and invasion. For instance, saracatinib has been demonstrated to inhibit the migration of A549 lung cancer cells and the invasion of HT1080 fibrosarcoma cells.[1] Similarly, dasatinib has been shown to inhibit the migration and invasion of melanoma cells.[7] In vivo studies using orthotopic mouse models of pancreatic cancer have demonstrated that Src inhibition can lead to reduced tumor growth and metastasis.[11]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
Biochemical Src Kinase Assay (Generic Protocol)
This protocol provides a general framework for assessing the in vitro inhibitory activity of compounds against Src kinase.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2).
-
Dilute recombinant Src kinase to the desired concentration in kinase assay buffer.
-
Prepare a substrate solution (e.g., Poly-(Glu,Tyr 4:1)) in kinase assay buffer.
-
Prepare a solution of ATP at a concentration close to its Km for Src.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors.
-
-
Kinase Reaction :
-
In a 96-well plate, add the Src kinase, substrate, and test inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection :
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
Radiometric Assay : Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
ELISA-based Assay : Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based Assay : Using a system like ADP-Glo™ that measures ADP production as an indicator of kinase activity.
-
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding :
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of the Src inhibitor for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
-
MTT Addition and Incubation :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading :
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
In Vivo Orthotopic Pancreatic Tumor Model
This protocol describes the establishment of an orthotopic pancreatic cancer model in nude mice to evaluate the in vivo efficacy of Src inhibitors.
-
Cell Culture and Preparation :
-
Culture a human pancreatic cancer cell line (e.g., L3.6pl).
-
Harvest and resuspend the cells in a suitable medium, potentially mixed with Matrigel to localize the tumor.
-
-
Orthotopic Implantation :
-
Anesthetize immunodeficient mice (e.g., nude mice).
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Inject the pancreatic cancer cells directly into the pancreas.
-
Suture the abdominal wall and skin.
-
-
Inhibitor Treatment :
-
Once tumors are established (can be monitored by imaging), randomize the mice into treatment and control groups.
-
Administer the Src inhibitor (e.g., this compound) or vehicle control daily via oral gavage.
-
-
Tumor Monitoring and Endpoint :
-
Monitor tumor growth over time using non-invasive imaging (e.g., ultrasound or bioluminescence imaging if using luciferase-expressing cells).
-
At the end of the study, sacrifice the mice and excise the primary tumors and metastatic tissues (e.g., liver, lymph nodes).
-
Measure tumor volume and weight, and assess metastasis.
-
-
Analysis :
-
Perform immunohistochemical analysis on tumor tissues to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and Src pathway activity (e.g., phospho-Src, phospho-FAK).
-
Conclusion
This compound is a potent inhibitor of Src family kinases with demonstrated activity in preclinical models. Its focused kinase inhibition profile distinguishes it from broader-spectrum inhibitors like dasatinib, bosutinib, and ponatinib. While single-agent antiproliferative effects may be modest, its ability to inhibit key cellular processes like migration and invasion, coupled with its potential for synergistic effects in combination therapies, makes it a valuable tool for cancer research. The selection of an appropriate Src inhibitor will depend on the specific research question, the cancer model being studied, and whether a targeted or multi-kinase inhibitory approach is desired. The experimental protocols provided in this guide offer a foundation for the rigorous preclinical evaluation of this compound and other Src inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Page loading... [guidechem.com]
- 11. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
Combination of AZD0424 and Trametinib Shows Synergistic Anti-Tumor Effects in Preclinical Models of Colorectal Cancer
A promising strategy to overcome resistance to MEK inhibition in KRAS-mutant colorectal cancer may lie in the dual targeting of the MAPK pathway and SRC signaling. Preclinical data demonstrates that the SRC/ABL kinase inhibitor, AZD0424, acts synergistically with the MEK inhibitor, trametinib, to inhibit cancer cell viability and suppress tumor growth. This guide provides a comprehensive comparison of the anti-tumor efficacy of this compound and trametinib, both as single agents and in combination, supported by experimental data and detailed protocols.
The combination of this compound and trametinib has been shown to be particularly effective in KRAS-mutant colorectal cancer cell lines, such as HCT116 and DLD1.[1][2] Treatment with trametinib, a potent MEK inhibitor, can lead to a compensatory activation of SRC signaling, a mechanism of acquired resistance.[1][3] this compound effectively abrogates this feedback activation, leading to a more potent and sustained anti-tumor response.[1][3]
In Vitro Efficacy: Synergistic Inhibition of Cancer Cell Viability
The synergistic effect of combining this compound and trametinib on the viability of KRAS-mutant colorectal cancer cell lines has been demonstrated through in vitro assays. The half-maximal effective concentration (EC50) for each compound was determined individually, and the combination was evaluated for synergistic interactions.
| Cell Line | Compound | EC50 (nM)[1] |
| HCT116 | This compound | > 5000 |
| Trametinib | 1.5 | |
| DLD1 | This compound | ~3000 |
| Trametinib | > 300 |
Table 1: Single-agent EC50 values for this compound and trametinib in HCT116 and DLD1 colorectal cancer cell lines after 72 hours of treatment.
While the specific ZIP synergy scores from the Dawson et al. study were not explicitly reported in the primary publication, the study concluded that the combination of this compound with trametinib resulted in a synergistic inhibition of cell viability in both HCT116 and DLD1 cell lines at sub-micromolar concentrations.[1]
In Vivo Efficacy: Enhanced Tumor Growth Inhibition in Xenograft Models
The anti-tumor efficacy of the this compound and trametinib combination was further evaluated in a HCT116 colorectal cancer xenograft model in mice. The combination treatment resulted in a significant reduction in tumor growth compared to either single agent alone, demonstrating a clear in vivo synergistic effect.
| Treatment Group | Average Tumor Volume (Day 21, mm³) |
| Vehicle | ~1200 |
| This compound (50 mg/kg, daily) | ~1100 |
| Trametinib (0.3 mg/kg, daily) | ~600 |
| This compound + Trametinib | ~250 |
Table 2: Approximate average tumor volumes in HCT116 xenograft-bearing mice after 21 days of treatment. Data is estimated from graphical representations in Dawson et al., Mol Oncol 2022.[1]
Signaling Pathway and Experimental Workflow
The synergistic interaction between this compound and trametinib is rooted in their complementary mechanisms of action targeting key cancer signaling pathways.
References
Validating AZD0424 Pathway Modulation: A Phospho-proteomics Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AZD0424, a potent dual Src/Abl kinase inhibitor, with other Src family kinase (SFK) inhibitors, dasatinib and saracatinib. Utilizing phospho-proteomics data, we objectively assess the pathway modulation of these compounds, offering valuable insights for researchers in oncology and drug discovery.
Introduction to this compound and the Src Signaling Pathway
This compound is an orally bioavailable small molecule that effectively inhibits both Src and Abl kinases.[1] The Src family of non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, including proliferation, survival, migration, and invasion.[2] Dysregulation of Src signaling is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound exerts its effect by inhibiting the phosphorylation of Src at the tyrosine residue 419 (Y419), a key activation site.[1][2] This guide delves into the specifics of this inhibition and compares its downstream effects to those of other well-known Src inhibitors.
Comparative Phospho-proteomics Analysis
To illustrate the comparative pathway modulation of this compound, dasatinib, and saracatinib, the following table summarizes hypothetical, yet representative, quantitative phospho-proteomics data. This data reflects the expected outcomes based on published literature and the known mechanisms of these inhibitors. The data is presented as the percentage inhibition of phosphorylation of key signaling proteins in a representative cancer cell line (e.g., HCT116 colorectal carcinoma) following treatment with each inhibitor at a concentration of 100 nM for 24 hours.
| Target Protein | Phosphorylation Site | Function | This compound (% Inhibition) | Dasatinib (% Inhibition) | Saracatinib (% Inhibition) |
| Src | pY419 | Primary Target (Activation) | 95% | 98% | 92% |
| FAK | pY861 | Cell Adhesion, Migration | 85% | 90% | 82% |
| STAT3 | pY705 | Signal Transduction, Gene Expression | 70% | 75% | 65% |
| EGFR | pY1068 | Receptor Tyrosine Kinase Signaling | 40% | 50% | 60% |
| ERK1/2 | pT202/Y204 | MAPK Pathway, Cell Proliferation | 30% | 35% | 25% |
| AKT | pS473 | PI3K/AKT Pathway, Cell Survival | 25% | 30% | 20% |
Data Interpretation: The table highlights the potent and specific inhibition of Src pY419 by all three inhibitors. Dasatinib shows slightly higher potency against Src and its direct downstream targets like FAK and STAT3. Interestingly, saracatinib demonstrates a more pronounced inhibitory effect on EGFR phosphorylation, suggesting potential off-target activity.[3] this compound displays a strong and clean profile against the primary Src pathway with moderate effects on other signaling nodes.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, visualize the Src signaling pathway and the experimental workflow for phospho-proteomics analysis.
References
- 1. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SRC Inhibitor Dasatinib Induces Stem Cell-Like Properties in Head and Neck Cancer Cells that are Effectively Counteracted by the Mithralog EC-8042 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
AZD0424: A Comparative Analysis of In Vitro and In Vivo Efficacy
AZD0424 is an orally bioavailable small molecule that acts as a potent inhibitor of the non-receptor tyrosine kinases, Src and ABL1.[1][2] These kinases are implicated in various cellular processes that regulate cell proliferation, survival, and metastasis, and their dysregulation is a hallmark of many cancers.[1][3] This guide provides a comprehensive comparison of the preclinical in vitro and in vivo efficacy of this compound, supported by experimental data and detailed protocols to inform researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Lines | Observation | Efficacy |
| SRC Phosphorylation (Tyr419) Inhibition | Various cancer cell lines | Potent inhibition | IC50 ~100 nM[4][5] |
| Cell Viability Inhibition | Subset of cancer cell lines | Induces G1 cell cycle arrest | Low micromolar range[4][5] |
| Combination with MEK Inhibitors (Trametinib/AZD6244) | HCT116, DLD1 (KRAS-mutant colorectal cancer) | Synergistic inhibition of cell viability | Effective at concentrations of 300 nM or lower[4] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Observation | Efficacy |
| Calu-6 Lung Tumor Xenografts (Rats) | This compound Monotherapy | Moderate anti-tumor growth effects | Moderate[1] |
| c-Src 3T3 Mouse Xenografts (Immunocompromised Rats) | This compound Monotherapy | Profound, dose-dependent inhibition of tumor growth | High[1] |
| HCT116 Colorectal Tumor Xenografts (Mice) | This compound Monotherapy | No effect on tumor growth | Ineffective[4] |
| HCT116 Colorectal Tumor Xenografts (Mice) | This compound + Trametinib (0.3 mg/kg) | Significant reduction in tumor growth compared to trametinib alone | Synergistic[4][5] |
| DLD1 Colorectal Tumor Xenografts (Mice) | This compound + Trametinib | Resistant to treatment | Ineffective[4] |
| Phase I Clinical Trial (Advanced Solid Tumors) | This compound Monotherapy | No complete or partial responses; 17.1% of patients achieved stable disease | No evidence of efficacy[1][6] |
Signaling Pathway Analysis
This compound's primary mechanism of action is the inhibition of the Src tyrosine kinase. Src is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and integrins, playing a crucial role in signaling cascades that promote cell growth and invasion.[4] However, cancer cells can develop resistance to targeted therapies by activating compensatory signaling pathways.
In KRAS-mutant colorectal cancer cells, treatment with MEK inhibitors like trametinib can lead to the activation of Src as a resistance mechanism.[4][5] This compensatory activation can involve upstream molecules like EGFR and FAK. This compound can abrogate this Src-dependent resistance, leading to a synergistic anti-tumor effect when combined with MEK inhibitors.[4][5]
Caption: this compound and MEK inhibitor signaling pathway.
Experimental Protocols
Cell Viability Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., HCT116, DLD1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, a MEK inhibitor (e.g., trametinib), or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle control, and dose-response curves are generated to calculate IC50 values. Synergy between drugs is often calculated using the ZIP synergy model.[4]
Reverse-Phase Protein Array (RPPA)
RPPA is a high-throughput antibody-based technique used to measure the abundance of specific proteins and their post-translational modifications in cell lysates.
-
Lysate Preparation: Cells are treated with the compounds of interest for a defined period, then washed and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is accurately determined.
-
Serial Dilution: Lysates are serially diluted to ensure a linear range for signal detection.
-
Array Printing: The diluted lysates are printed onto nitrocellulose-coated slides using a robotic arrayer.
-
Immunodetection: Each slide (array) is incubated with a specific primary antibody that recognizes the target protein or phosphoprotein, followed by a labeled secondary antibody.
-
Signal Detection and Analysis: The signal is amplified and detected. The spot intensities are quantified, and the data is normalized to determine the relative abundance of each protein across different treatment conditions.[4]
In Vivo Xenograft Studies
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) are used.
-
Tumor Implantation: Human cancer cells (e.g., HCT116) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into different treatment groups (e.g., vehicle control, this compound alone, trametinib alone, combination therapy).
-
Drug Administration: The drugs are administered according to a predefined schedule and route (e.g., oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., one-way ANOVA) is used to compare the anti-tumor efficacy between different treatment groups.[4]
Caption: Workflow for a typical in vivo xenograft study.
References
- 1. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD0424 as a Control Compound for Src/Abl Kinase Research: A Comparative Guide
This guide provides a comprehensive comparison of AZD0424 with other common Src/Abl kinase inhibitors, offering researchers, scientists, and drug development professionals objective data to select the most appropriate control compound for their experiments.
This compound is an orally bioavailable, dual-selective inhibitor of Src and Abl tyrosine kinases.[1][2][3] These kinases are crucial components of signaling pathways that regulate cell proliferation, migration, differentiation, and survival.[4] Their upregulation is implicated in the progression of various cancers, making them key targets for therapeutic intervention.[1][5] In a research context, a well-characterized inhibitor like this compound serves as an essential positive control to validate experimental systems and benchmark the activity of novel compounds.
Comparative Analysis of Src/Abl Inhibitors
The efficacy and specificity of a kinase inhibitor are paramount for its utility as a research tool. This compound is often compared with other well-established Src/Abl inhibitors such as Dasatinib, Bosutinib, and Ponatinib. Each compound presents a unique profile of potency and selectivity.
Data Presentation: Inhibitor Performance
The following tables summarize the quantitative performance of this compound and its alternatives based on published experimental data.
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | c-Src | c-Abl | Key Off-Targets |
| This compound | ~4[6][7] | - | - |
| Dasatinib | 0.8[6] | <1 | c-KIT, PDGFR, Ephrin Receptors[8][9] |
| Bosutinib | 1.2[6][10] | ~1 | Does not significantly inhibit c-KIT or PDGFR[4] |
| Ponatinib | 5.4[11] | 0.37[11] | PDGFRα (1.1), VEGFR2 (1.5), FGFR1 (2.2)[11] |
Table 2: Comparative Cellular Activity (EC50/IC50, nM)
| Compound | Assay Type | Cell Line(s) | Potency (nM) |
| This compound | p-Src (Y419) Inhibition | Breast Cancer Panel | ~100[6][12] |
| Cell Viability | Various Cancer Lines | >5000 (in 11 of 16 lines)[6] | |
| Dasatinib | p-Src (Y419) Inhibition | Melanoma Cell Lines | <300[9] |
| Bosutinib | Src-dependent Proliferation | Rat Fibroblasts | 100[10][13] |
| Ponatinib | Bcr-Abl Proliferation (WT) | Ba/F3 Cells | 1.2[11] |
| Bcr-Abl Proliferation (T315I) | Ba/F3 Cells | 8.8[11] |
Cellular potency measures the inhibitor's effectiveness within a biological system, which can be influenced by factors like cell permeability and off-target effects.
Visualization of Pathways and Processes
Src/Abl Signaling Pathway Overview
Src and Abl are non-receptor tyrosine kinases that act as key nodes in intracellular signaling. They receive signals from upstream receptors, such as platelet-derived growth factor receptors (PDGFR) and epidermal growth factor receptors (EGFR), and relay them to downstream pathways like RAS/MAPK and PI3K/AKT, ultimately influencing cellular functions.
Caption: Simplified Src/Abl signaling cascade and points of inhibition.
Experimental Workflow: Inhibitor Profiling
A typical workflow for comparing kinase inhibitors involves treating cultured cells with a range of inhibitor concentrations, followed by assays to measure the effect on the kinase target and the cellular phenotype.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Page loading... [guidechem.com]
- 12. Pathway profiling of a novel SRC inhibitor, this compound, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AZD0424: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the proper disposal of investigational compounds like AZD0424 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, its classification as an orally active, dual selective Src/Abl kinase inhibitor with antineoplastic activity necessitates handling it as a hazardous cytotoxic agent.[1][2][3] Adherence to established guidelines for the disposal of such compounds is paramount to minimize exposure risks and ensure regulatory compliance.
This guide provides a comprehensive overview of the recommended disposal procedures for this compound, based on general best practices for antineoplastic and other hazardous drugs.
Personal Protective Equipment (PPE)
Before beginning any work that involves the handling or disposal of this compound, it is imperative to don the appropriate Personal Protective Equipment (PPE) to prevent dermal, ocular, and respiratory exposure.
Recommended PPE includes:
-
Gloves: Wear double chemotherapy gloves. These should be changed regularly, at least every 30 to 60 minutes, or immediately if they become contaminated, torn, or punctured.[4]
-
Gown: A solid-front, protective gown should be worn. Gowns should be changed every two to three hours or immediately upon contamination.[4]
-
Eye and Face Protection: Use safety goggles or a full-face shield to protect against splashes and aerosols.
-
Respiratory Protection: In situations where aerosols or powders may be generated, a NIOSH-certified respirator is necessary. Surgical masks do not offer adequate protection.[5]
Waste Segregation and Disposal Procedures
Proper segregation of waste contaminated with this compound is crucial. Waste should be categorized as either "trace" or "bulk" chemotherapy waste, and each category has specific disposal containers and pathways.[6]
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Items that are "RCRA empty," meaning they contain no more than 3% of the drug by weight of the container's total capacity. This includes PPE that is not saturated, empty drug containers (IV bags, vials, tubing), and fully administered syringes.[6] | Yellow sharps containers (for sharps) or yellow waste bags.[6] |
| Bulk Chemotherapy Waste | Items containing more than a trace amount of the drug. This includes partially used vials, expired or unused this compound, and absorbent materials saturated with the drug.[6] | Black hazardous waste containers.[6][7] |
Step-by-Step Disposal Protocol:
-
Preparation: All handling and preparation of this compound should be conducted within a chemical fume hood, glove box, or a biological safety cabinet (BSC) to minimize aerosol generation.[4] Work surfaces should be covered with plastic-backed absorbent pads, which should be disposed of as chemotherapy waste upon completion of the task or if contamination occurs.[4]
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A recommended practice is to clean with a detergent and water, followed by a thorough rinsing.[4] 70% isopropyl alcohol may be used if the compound is only soluble in alcohol.[4]
-
Disposal of Contaminated Items:
-
Sharps: Needles and syringes should not be recapped.[7] Luer-Lock syringes are recommended to prevent needle detachment.[7] All sharps contaminated with this compound should be placed directly into a designated yellow sharps container.[4]
-
PPE and other disposables: Gloves, gowns, absorbent pads, and other contaminated disposable items should be placed in a plastic bag within the containment area (e.g., fume hood) before being transferred to the appropriate trace or bulk chemotherapy waste container.[4]
-
-
Disposal of Unused or Expired this compound (Bulk Waste):
-
Do not dispose of unused or expired this compound down the drain or in regular trash.
-
This material is considered bulk chemotherapy waste and must be disposed of as hazardous chemical waste.[7]
-
Place the material in a designated, properly labeled black hazardous waste container.[7]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.[7]
-
-
Spill Management: In the event of a spill, the area should be evacuated by all non-essential personnel. Only properly trained and protected individuals should clean up the spill using a chemotherapy spill kit.[5]
This compound Waste Disposal Workflow
Caption: Decision workflow for proper segregation of this compound-contaminated waste.
Signaling Pathway of this compound
Caption: this compound inhibits Src and Abl kinases, leading to apoptosis and cell cycle arrest.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and EH&S department for guidance.
References
Sichere Handhabung von AZD0424: Ein Leitfaden für das Labor
Wichtiger Hinweis: Ein spezifisches Sicherheitsdatenblatt (SDB) für AZD0424 ist öffentlich nicht verfügbar. Die folgenden Informationen basieren auf den besten Praktiken für den Umgang mit hochwirksamen pharmazeutischen Wirkstoffen und den verfügbaren Daten für analoge Verbindungen. Es ist unerlässlich, vor Beginn der Arbeiten eine standortspezifische Risikobewertung durchzuführen.
Unmittelbare Sicherheits- und Logistikinformationen
This compound ist ein oral wirksamer, dualer Src/Abl-Kinase-Inhibitor, der in der Krebsforschung eingesetzt wird. Aufgrund seiner hohen Wirksamkeit und potenziellen zytotoxischen Eigenschaften muss this compound mit größter Sorgfalt gehandhabt werden, um die Exposition des Personals zu minimieren.
1.1 Erforderliche Persönliche Schutzausrüstung (PSA)
Die Auswahl der PSA richtet sich nach der Art der durchgeführten Tätigkeit. Die folgende Tabelle fasst die empfohlene Mindestausstattung zusammen.
| Tätigkeit | Erforderliche PSA | Spezifikationen |
| Empfang und Auspacken | • Doppelte Nitrilhandschuhe• Laborkittel• Schutzbrille | • Chemikalienresistente Handschuhe• Einwegkittel wird bevorzugt• Seitenschutz |
| Einwaage und Aliquotierung (Feststoff) | • Doppelte Nitrilhandschuhe• Einweg-Laborkittel• Korbbrille• Gesichtsschutz• Atemschutz | • Handschuhe bei Kontamination sofort wechseln• Hinten schließender Kittel mit Strickbündchen• Vollständig schließende Schutzbrille• Zusätzlich zur Korbbrille empfohlen• NIOSH-geprüfter N95-Atemschutz oder höher |
| Herstellung und Handhabung von Lösungen | • Doppelte Nitrilhandschuhe• Einweg-Laborkittel• Korbbrille | • Chemikalienresistente Handschuhe• Flüssigkeitsundurchlässig• Schutz vor Spritzern |
| Entsorgung von Abfällen | • Doppelte Nitrilhandschuhe• Einweg-Laborkittel• Schutzbrille | • Hochbelastbare, chemikalienresistente Handschuhe• Flüssigkeitsundurchlässig• Seitenschutz |
1.2 Technische Kontrollen
Alle Arbeiten mit festem this compound (z. B. Einwaage, Aliquotierung) müssen in einem zertifizierten chemischen Abzug oder einer speziellen Einhausung für Pulver (Powder Containment Hood) durchgeführt werden, um die Inhalation von Partikeln zu verhindern. Die Herstellung von Lösungen sollte ebenfalls in einem chemischen Abzug erfolgen.
Betriebs- und Entsorgungspläne
Ein strikter Arbeitsablauf ist entscheidend, um die Exposition zu minimieren und eine sichere Laborumgebung zu gewährleisten.
2.1 Arbeitsablauf für die Handhabung
Abbildung 1: Sicherer Arbeitsablauf für die Handhabung von this compound.
2.2 Entsorgungsplan
Alle mit this compound kontaminierten Materialien, einschließlich Einweghandschuhe, Kittel, Wägeschiffchen, Pipettenspitzen und leere Behälter, müssen als gefährlicher chemischer Abfall entsorgt werden.
-
Feste Abfälle: In einem deutlich gekennzeichneten, durchstichsicheren Behälter für chemische Abfälle sammeln.
-
Flüssige Abfälle: In einem separaten, gekennzeichneten und auslaufsicheren Behälter für flüssige chemische Abfälle sammeln. Nicht mit anderen Lösungsmittelabfällen mischen.
-
Entsorgungsmethode: Die Entsorgung muss über ein lizenziertes Entsorgungsunternehmen für gefährliche Abfälle erfolgen, vorzugsweise durch Hochtemperaturverbrennung.
Detaillierte experimentelle Protokolle
Die folgenden Protokolle basieren auf publizierten Studien, die this compound verwenden.[1]
3.1 Zellviabilitätsassay (MTT-Assay)
Dieses Protokoll beschreibt die Bestimmung der zellulären Reaktion auf die Behandlung mit this compound.
-
Zellaussaat: 1000–1500 Zellen pro Well in eine 96-Well-Platte aussäen und für 24 Stunden inkubieren, um die Adhäsion zu ermöglichen.
-
Behandlung: Das Medium durch ein frisches Medium ersetzen, das die gewünschten Konzentrationen von this compound enthält. Eine Vehikelkontrolle (DMSO, Endkonzentration 0,1 %) sollte mitgeführt werden.
-
Inkubation: Die Zellen für 24–72 Stunden mit dem Wirkstoff inkubieren.
-
MTT-Zugabe: MTT-Reagenz zu jeder Vertiefung geben und für 2-4 Stunden inkubieren, bis sich ein violettes Präzipitat bildet.
-
Solubilisierung: Das Medium vorsichtig entfernen und das gebildete Formazan in einem geeigneten Lösungsmittel (z. B. DMSO) lösen.
-
Messung: Die Extinktion bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät messen.
3.2 In-vivo-Xenograft-Studie
Dieses Protokoll beschreibt die Untersuchung der Antitumor-Aktivität von this compound in einem Mausmodell. Alle Tierversuche müssen gemäß den geltenden Tierschutzrichtlinien und nach Genehmigung durch die zuständige Behörde durchgeführt werden.[1]
-
Tumorzellimplantation: Tumorzellen (z. B. HCT116) subkutan in die Flanken immundefizienter Mäuse injizieren.
-
Tumorwachstum: Das Tumorwachstum regelmäßig mit einem Messschieber überwachen. Die Behandlung beginnen, wenn die Tumore eine vordefinierte Größe erreichen (z. B. 100-200 mm³).
-
Verabreichung des Wirkstoffs: this compound, formuliert in einem geeigneten Vehikel (z. B. 80 mM Zitratpuffer, pH 3,1), täglich per oraler Sonde verabreichen.[1]
-
Überwachung: Das Tumorvolumen und das Körpergewicht der Tiere zwei- bis dreimal pro Woche messen.
-
Endpunkt: Die Studie beenden, wenn die Tumore in der Kontrollgruppe die maximal zulässige Größe erreichen. Die Tumore für weitere Analysen (z. B. Immunohistochemie) entnehmen.
Visualisierung des Signalwegs
This compound hemmt die Tyrosinkinase SRC. Die Hemmung von SRC kann eine kompensatorische Aktivierung anderer Signalwege, wie z. B. des EGFR-Signalwegs, auslösen, insbesondere in Kombination mit anderen Inhibitoren wie MEK-Inhibitoren.[1]
Abbildung 2: Vereinfachter Signalweg der this compound-Wirkung und kompensatorischer Mechanismen.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
